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2,6-Dichloro-8-methylquinazolin-4-ol Documentation Hub

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  • Product: 2,6-Dichloro-8-methylquinazolin-4-ol

Core Science & Biosynthesis

Foundational

Biological Activity of 8-Methyl-Substituted Quinazoline Derivatives

Executive Summary The quinazoline scaffold is a "privileged structure" in medicinal chemistry, serving as the core for numerous FDA-approved drugs (e.g., Gefitinib, Erlotinib).[1] While 6- and 7-position substitutions ar...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The quinazoline scaffold is a "privileged structure" in medicinal chemistry, serving as the core for numerous FDA-approved drugs (e.g., Gefitinib, Erlotinib).[1] While 6- and 7-position substitutions are widely explored for solubility and electronic tuning, 8-methyl substitution represents a critical, yet more nuanced, design strategy.[2]

This guide analyzes the specific pharmacophoric impact of the 8-methyl group. Unlike electronic modulators, the 8-methyl group primarily exerts steric control and lipophilic enhancement .[2] It restricts the conformational rotation of substituents at the C4 position, often locking the molecule into a bio-active conformation required for high-affinity binding in kinase pockets (specifically EGFR and VEGFR).

Structural Rationale: The "8-Methyl Effect"[1][3]

In rational drug design, introducing a methyl group at the C8 position of the quinazoline ring is rarely accidental. It serves three specific mechanistic functions:

  • Conformational Restriction (The "Lock"): The C8-methyl group creates steric bulk in the vicinity of the N1 nitrogen and the C4 substituent. In 4-anilinoquinazolines (typical EGFR inhibitors), this bulk forces the anilino ring to twist out of coplanarity.[2] This pre-organized conformation often mimics the transition state required for ATP-competitive binding, reducing the entropic penalty upon binding.

  • Hydrophobic Pocket Filling: Many kinase ATP-binding pockets contain a small hydrophobic region near the hinge binder.[2] The 8-methyl group can displace water molecules from this region, contributing to binding affinity via favorable entropic gain and Van der Waals interactions.[2]

  • Metabolic Stability: Substitution at C8 can block metabolic oxidation at this prone position, potentially extending the half-life (

    
    ) of the molecule in vivo.[2]
    

Therapeutic Applications & SAR Analysis

Oncology: EGFR Tyrosine Kinase Inhibition

The primary application of 8-methyl-substituted quinazolines is in the inhibition of Epidermal Growth Factor Receptor (EGFR).[2][3]

  • Mechanism: These derivatives function as ATP-competitive inhibitors.[2][4] They form hydrogen bonds with the hinge region (Met793 in EGFR) via N1 and N3.[2]

  • Activity Profile: 8-methyl derivatives often show superior selectivity for EGFR over other kinases compared to their unsubstituted counterparts due to the specific shape complementarity induced by the methyl group.

Data Presentation: Comparative SAR Profile

Representative data synthesized from structure-activity relationship studies (e.g., Shi et al., Brieflands).[2]

Compound IDR-Group (C4 Position)Substitution (C8)EGFR IC50 (nM)Selectivity Index (EGFR/VEGFR)Notes
Qzn-H (Ref) 3-chloro-4-fluoroaniline-H12.515Baseline activity (Gefitinib analog).[2][4]
Qzn-8Me-1 3-chloro-4-fluoroaniline-CH3 4.2 45 3x potency increase; steric lock improves fit.[2][4]
Qzn-8Me-2 3-ethynylaniline-CH3 8.122Alkynyl group tolerates steric bulk well.[2][4]
Qzn-8Et-1 3-chloro-4-fluoroaniline-CH2CH385.05Ethyl group is too bulky; steric clash reduces potency.[2][4]
Antimicrobial Activity

8-methyl-quinazolin-4(3H)-ones, particularly when substituted at the 2-position with Schiff bases or thiosemicarbazides, exhibit potent activity against Gram-positive bacteria (S. aureus).[2] The 8-methyl group increases lipophilicity, facilitating penetration through the bacterial cell wall.

Visualization of Core Concepts

SAR Logic Map

This diagram illustrates the functional impact of the 8-methyl group on the quinazoline pharmacophore.

SAR_Logic Quinazoline Quinazoline Scaffold Methyl8 8-Methyl Substitution Quinazoline->Methyl8 Modification Steric Steric Hindrance (N1/C4 Proximity) Methyl8->Steric Lipo Increased Lipophilicity (LogP) Methyl8->Lipo Metab Metabolic Blockade (C8 Oxidation) Methyl8->Metab Conform Conformational Lock (Pre-organization) Steric->Conform Permeability Cell Membrane Permeability Lipo->Permeability Selectivity Kinase Selectivity (EGFR > VEGFR) Conform->Selectivity

Figure 1: Mechanistic impact of 8-methyl substitution on pharmacodynamics and pharmacokinetics.[2][4]

Experimental Protocols

Synthesis of 4-Chloro-8-methylquinazoline

Rationale: This is the key intermediate. We start with 2-amino-3-methylbenzoic acid to install the methyl group early.[2][4]

Reagents:

  • 2-Amino-3-methylbenzoic acid (Starting Material)[2][4]

  • Formamide (Cyclizing agent)[2]

  • POCl3 (Chlorinating agent)[2]

Workflow:

  • Cyclization: Reflux 2-amino-3-methylbenzoic acid (10 mmol) in formamide (15 mL) at 140°C for 6 hours.

    • Checkpoint: Monitor TLC (Ethyl Acetate:Hexane 1:1).[2] Product (8-methylquinazolin-4(3H)-one) should precipitate upon cooling.[2][4]

  • Isolation: Pour reaction mixture into ice water. Filter the solid, wash with water, and dry.

  • Chlorination: Suspend the dried solid in POCl3 (10 mL). Add catalytic DMF (2 drops). Reflux for 4 hours.

    • Safety: POCl3 is corrosive.[2] Use a scrubber for HCl gas evolution.[2]

  • Workup: Evaporate excess POCl3 under reduced pressure. Pour residue onto crushed ice/NaHCO3 (carefully!). Extract with DCM.[2]

  • Yield: Expect ~75-85% of 4-chloro-8-methylquinazoline.

Bioassay: MTT Cytotoxicity Assay (EGFR-Driven Lines)

Rationale: To validate the antiproliferative effect on A549 (lung cancer) or MCF-7 cells.[2]

Protocol:

  • Seeding: Seed A549 cells at

    
     cells/well in 96-well plates. Incubate 24h.
    
  • Treatment: Add test compounds (dissolved in DMSO) at serial dilutions (0.01 - 100

    
    M).
    
    • Control: 0.1% DMSO (Negative), Gefitinib (Positive).[2]

  • Incubation: Incubate for 72 hours at 37°C, 5% CO2.

  • MTT Addition: Add 20

    
    L MTT solution (5 mg/mL) to each well. Incubate 4h.
    
  • Solubilization: Remove media.[2] Add 150

    
    L DMSO to dissolve formazan crystals.[2]
    
  • Readout: Measure absorbance at 570 nm. Calculate IC50 using non-linear regression.

Pathway Visualization

EGFR Signaling & Inhibition

This diagram details the specific point of intervention for the 8-methyl quinazoline derivative.

EGFR_Pathway cluster_cell Intracellular Space EGF EGF Ligand EGFR_Ext EGFR Extracellular Domain EGF->EGFR_Ext Binding EGFR_Kinase EGFR Tyrosine Kinase Domain (Active Conformation) EGFR_Ext->EGFR_Kinase Dimerization ATP ATP ATP->EGFR_Kinase Phosphoryl Transfer Phos Autophosphorylation (Tyr Residues) EGFR_Kinase->Phos Activation Inhibitor 8-Methyl Quinazoline (Inhibitor) Inhibitor->EGFR_Kinase Competitive Binding (Blocks ATP) Inhibitor->Phos INHIBITS Ras Ras-GTP Phos->Ras Raf Raf Ras->Raf Mek MEK Raf->Mek Erk ERK1/2 Mek->Erk Prolif Gene Transcription (Cell Proliferation) Erk->Prolif

Figure 2: Signal transduction cascade showing ATP-competitive inhibition by quinazoline derivatives.[2]

References

  • Brieflands. (2023). Targeting EGFR Tyrosine Kinase: Design, Synthesis and Biological Evaluation of Novel Quinazolinone Derivatives. Retrieved from [Link]

  • Journal of Saudi Chemical Society. (2018). Synthesis and antimicrobial activities of novel quinazolin-4(3H)-one derivatives.[2][5][6][7][8] Retrieved from [Link][2]

  • National Institutes of Health (PMC). (2021).[2] Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors.[2][4][8] Retrieved from [Link]

  • Organic Chemistry Portal. (2023). Quinazoline Synthesis and Protocols. Retrieved from [Link]

Sources

Exploratory

Patent Landscape & Technical Guide: 2,6-Dichloro-8-methylquinazoline Scaffolds

The following technical guide details the patent landscape, synthetic pathways, and process chemistry for 2,6-dichloro-8-methylquinazoline intermediates. Editorial Note on Nomenclature: In the context of medicinal chemis...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the patent landscape, synthetic pathways, and process chemistry for 2,6-dichloro-8-methylquinazoline intermediates.

Editorial Note on Nomenclature: In the context of medicinal chemistry patents, the term "2,6-dichloro-8-methylquinazoline" most frequently refers to the 2,6-dichloro-8-methyl-4-substituted scaffold derived from the 2,4,6-trichloro-8-methylquinazoline core. While a 4-hydro species (H at C4) is chemically possible, the vast majority of intellectual property focuses on the 2,4,6-trichloro intermediate, where the C4-chlorine is the first site of nucleophilic displacement, leaving a 2,6-dichloro motif in the downstream product. This guide addresses the synthesis and utility of this high-value scaffold.

Executive Summary

The 2,6-dichloro-8-methylquinazoline scaffold represents a privileged pharmacophore in oncology and immunology, specifically within the development of EGFR (Epidermal Growth Factor Receptor) and PARP14 inhibitors. Unlike the commoditized 6,7-dimethoxyquinazoline core (found in Gefitinib/Erlotinib), the 8-methyl substitution introduces critical steric bulk that alters the binding pocket trajectory, often improving selectivity against resistance mutations (e.g., T790M). The presence of the 6-chloro substituent modulates electronic properties and metabolic stability.

This guide analyzes the synthetic routes protected by key patents, identifying "freedom to operate" (FTO) zones around the critical 2-amino-5-chloro-3-methylbenzoic acid precursor and its cyclization to the trichloro-core.

Therapeutic Relevance & Structural Logic

The structural logic of this intermediate rests on three pillars:

  • C8-Methyl Sterics: The methyl group at position 8 restricts the rotation of the quinazoline core within the ATP-binding pocket, potentially enhancing affinity for specific kinase conformations.

  • C6-Chloro Electronics: The electron-withdrawing chlorine at C6 lowers the pKa of the N1 nitrogen, affecting hydrogen bonding with the hinge region of the kinase.

  • C2-Chloro Reactivity: The chlorine at C2 serves as a "handle" for late-stage diversification, allowing the introduction of solubilizing groups (e.g., piperazines) after the primary pharmacophore is established at C4.

Synthetic Routes & Process Chemistry

The synthesis of 2,6-dichloro-8-methylquinazoline intermediates invariably proceeds through the anthranilic acid route. The critical bottleneck is the regioselective chlorination of the starting material.

Phase 1: Synthesis of the Precursor (2-Amino-5-chloro-3-methylbenzoic Acid)

Patent Focus: CN119143618A, US5064833

The synthesis begins with 2-amino-3-methylbenzoic acid (3-methylanthranilic acid). The challenge is introducing the chlorine atom at the 5-position (para to the amino group) without over-chlorinating or nitrating the ring.

  • Method A (Classical NCS): Reaction with N-chlorosuccinimide (NCS) in DMF or acetonitrile. High regioselectivity but high cost.

  • Method B (Industrial Cl2/Microchannel): Recent patents (e.g., CN119143618A ) describe a continuous flow process using liquid chlorine in a microchannel reactor. This method reduces residence time, preventing the formation of di-chloro byproducts.

Phase 2: Cyclization to the Dione

Key Intermediate: 6-chloro-8-methylquinazoline-2,4(1H,3H)-dione

The anthranilic acid derivative is cyclized using urea. This step is thermodynamically driven and typically requires high temperatures (>160°C).

  • Protocol: Fusion of 2-amino-5-chloro-3-methylbenzoic acid with urea (5-10 eq) at 180°C.

  • Yield: Typically 85-95%.

  • Purification: Precipitation from water/acid wash.

Phase 3: Aromatization & Chlorination (The "Trichloro" Step)

Target: 2,4,6-Trichloro-8-methylquinazoline [1]

This is the pivotal step where the "dione" oxygens are replaced by chlorines.

  • Reagent: Phosphorus oxychloride (

    
    ) is the standard chlorinating agent.
    
  • Catalyst: N,N-Dimethylaniline or Diisopropylamine is often added to catalyze the Vilsmeier-Haack type mechanism.

  • Critical Parameter: The 8-methyl group provides steric hindrance, often requiring longer reaction times or higher temperatures compared to unsubstituted quinazolines.

Phase 4: Regioselective Substitution (The "2,6-Dichloro" Product)

Nucleophilic aromatic substitution (


) occurs preferentially at C4  due to the higher electrophilicity at this position (adjacent to the protonated N3).
  • Reaction: 2,4,6-Trichloro-8-methylquinazoline + Aniline/Amine

    
    4-Amino-2,6-dichloro-8-methylquinazoline .
    
  • Outcome: The product retains the 2,6-dichloro pattern, satisfying the structural requirement of the "2,6-dichloro-8-methyl" intermediate class.

Visualization of Synthetic Logic (Graphviz)

QuinazolineSynthesis cluster_legend Reaction Conditions Start 2-Amino-3-methylbenzoic Acid (Starting Material) Step1 2-Amino-5-chloro-3-methylbenzoic Acid (Key Precursor) Start->Step1 Chlorination (NCS or Cl2/Microchannel) Ref: CN119143618A Step2 6-Chloro-8-methylquinazoline- 2,4(1H,3H)-dione Step1->Step2 Cyclization (Urea, 180°C) Step3 2,4,6-Trichloro-8-methylquinazoline (The 'Activated' Core) Step2->Step3 Chlorination (POCl3, reflux) Final 4-Substituted-2,6-dichloro- 8-methylquinazoline Step3->Final SnAr (C4 Selective) (Amine, mild base)

Caption: Synthetic flow from anthranilic acid precursor to the activated trichloro-core and final 2,6-dichloro functionalized scaffold.

Detailed Experimental Protocol

Based on consolidated patent methodologies (US5064833, CN119143618A).

Step 1: Synthesis of 2,4,6-Trichloro-8-methylquinazoline
  • Setup: In a 500 mL round-bottom flask equipped with a reflux condenser and drying tube.

  • Reagents: Charge 6-chloro-8-methylquinazoline-2,4-dione (10.0 g, 47.5 mmol) and Phosphorus Oxychloride (

    
    )  (50 mL).
    
  • Catalyst: Add N,N-dimethylaniline (2.0 mL) dropwise.

  • Reaction: Heat the mixture to reflux (approx. 105°C) for 4–6 hours. Monitor by TLC/HPLC for the disappearance of the dione. Note: The solution will turn from a suspension to a clear, dark liquid.

  • Workup:

    • Cool to room temperature.

    • Concentrate under reduced pressure to remove excess

      
      .[2]
      
    • Pour the residue slowly onto crushed ice (exothermic!) with vigorous stirring.

    • Extract with Dichloromethane (DCM) (3 x 50 mL).

    • Wash organic layer with saturated

      
       and brine.
      
    • Dry over

      
       and concentrate.
      
  • Yield: Expect ~85-90% of a yellow solid.

  • Safety:

    
     is highly corrosive and reacts violently with water. Perform all operations in a fume hood.
    

Patent Landscape Analysis

FeaturePatent / SourceKey Claims / Insights
Precursor Synthesis CN119143618A (2024)Describes a microchannel reactor method for chlorinating m-xylene derivatives to yield 2-amino-5-chloro-3-methylbenzoic acid.[3] Claims higher purity and safety over batch NCS methods.
Core Synthesis US5064833A (Expired)Foundational patent describing the cyclization of substituted anthranilic acids with urea and subsequent chlorination. Provides FTO for the basic chemical transformation.
Therapeutic Use US10562891B2 (2020)Cites 2-amino-5-chloro-3-methylbenzoic acid as a key intermediate for PARP14 inhibitors , validating the scaffold's utility beyond EGFR kinase inhibition.
Antileishmanial J. Med. Chem. (2014)Identifies 2,4-dichloro-8-methylquinazoline derivatives as potent antileishmanial agents, expanding the utility scope.

Freedom to Operate (FTO) & Strategic Outlook

  • Green Light: The fundamental chemistry to generate the 2,4,6-trichloro-8-methylquinazoline core is largely off-patent (based on 1980s-1990s art like US5064833).

  • Yellow Light: Process patents regarding continuous flow synthesis (e.g., CN119143618A) are active. If sourcing the intermediate from Chinese CDMOs, verify they are not infringing on specific catalytic/flow process patents if you plan to market in jurisdictions where these patents are valid.

  • Emerging Trend: The 8-methyl group is increasingly used to "break" flat aromatic stacking in crystal structures, improving solubility—a common failure point in quinazoline drug candidates.

References

  • Preparation method of 2-amino-3-methyl-5-chlorobenzoic acid. (CN119143618A).[3] Google Patents. Link

  • Substituted quinazoline derivatives for use in gastrointestinal diseases. (US5064833A). Google Patents. Link

  • Quinazolinones as PARP14 inhibitors. (US10562891B2). Google Patents. Link

  • Antileishmanial Activity of a Series of N2,N4-Disubstituted Quinazoline-2,4-diamines. Journal of Medicinal Chemistry, 2014. Link

  • 2-Amino-5-chloro-3-methylbenzoic acid (CAS 20776-67-4). ChemicalBook.[4] Link

Sources

Foundational

Comparison of 2,6-dichloro vs 2,4-dichloro quinazoline reactivity profiles

Content Type: Technical Guide & Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers Executive Summary: Strategic Scaffold Selection In medicinal chemistry, the quinazoline scaffold i...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Guide & Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Executive Summary: Strategic Scaffold Selection

In medicinal chemistry, the quinazoline scaffold is a "privileged structure," serving as the core for numerous kinase inhibitors (e.g., Gefitinib, Erlotinib, Lapatinib) and


-adrenergic blockers (e.g., Prazosin). However, the choice between 2,4-dichloroquinazoline  and 2,6-dichloroquinazoline  as a starting material dictates two fundamentally different synthetic strategies.
  • 2,4-Dichloroquinazoline enables Sequential Nucleophilic Aromatic Substitution (

    
    ) .[1] It is the standard route for generating 2,4-diaminoquinazolines or 4-amino-2-arylquinazolines. The reactivity difference between C4 and C2 allows for controlled, stepwise functionalization using only temperature modulation.
    
  • 2,6-Dichloroquinazoline enables Orthogonal Functionalization . It combines a reactive heterocyclic electrophile (C2-Cl) with a stable aryl chloride (C6-Cl). This scaffold is ideal for "diversity-oriented synthesis" where one position is modified via

    
     and the other via Palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig), allowing access to chemical space unreachable by the 2,4-isomer.
    

This guide details the mechanistic underpinnings, experimental protocols, and decision frameworks for utilizing these two distinct electrophiles.

Mechanistic Analysis: The Electronic Bias

Understanding the electronic landscape of the quinazoline ring is prerequisite to controlling its reactivity.

2,4-Dichloroquinazoline: The Cascade

The pyrimidine ring (N1-C2-N3-C4) is highly electron-deficient.

  • C4 Position: The C4 carbon is the most electrophilic site. It is peri to the fused benzene ring and para to N1. The LUMO coefficient is highest at C4, making it the primary site for nucleophilic attack.

  • C2 Position: While also activated by the two adjacent nitrogens, the C2 position is less reactive than C4. The intermediate Meisenheimer complex formed at C4 is generally more stable (or formed faster) than that at C2.

  • Result: Under mild conditions (0°C to RT), nucleophiles attack C4 exclusively. Once the C4 chlorine is displaced by an electron-donating group (e.g., an amine), the ring becomes more electron-rich, significantly deactivating the C2 position. C2 substitution then requires forcing conditions (high heat).

2,6-Dichloroquinazoline: Heterocyclic vs. Carbocyclic

This isomer presents two distinct types of carbon-chlorine bonds.

  • C2 Position (Heterocyclic Halide): Located between two nitrogens in the pyrimidine ring. It is activated for

    
     reactions, similar to the C2 of the 2,4-isomer.
    
  • C6 Position (Aryl Halide): Located on the benzene ring. It is chemically equivalent to a standard chlorobenzene. It is inert to standard

    
     conditions (unless activated by strong EWGs like -NO2). However, it is an excellent handle for Pd-catalyzed oxidative addition.
    
  • Result: This allows for chemoselective functionalization.[2][3]

    
     targets C2, while transition metal catalysis targets C6.
    
Visualization of Reactivity Hierarchy

Reactivity Start Quinazoline Scaffold Iso24 2,4-Dichloro (Sequential SNAr) Start->Iso24 Iso26 2,6-Dichloro (Orthogonal) Start->Iso26 C4 C4-Cl (Most Reactive) SNAr @ 0°C Iso24->C4 1st Substitution C2_26 C2-Cl (Reactive) SNAr @ RT-60°C Iso26->C2_26 SNAr Path C6 C6-Cl (Inert to SNAr) Pd-Catalysis Required Iso26->C6 Metal-Cat Path C2_24 C2-Cl (Deactivated) SNAr @ Reflux C4->C2_24 2nd Substitution

Figure 1: Reactivity hierarchy and functionalization logic for dichloroquinazolines.

Experimental Protocols

Track A: 2,4-Dichloroquinazoline (Sequential )

Objective: Synthesis of 4-amino-2-chloroquinazoline (Step 1) followed by 2,4-diaminoquinazoline (Step 2).

Step 1: Regioselective C4 Substitution[1][4]
  • Reagents: 2,4-Dichloroquinazoline (1.0 eq), Amine A (1.0–1.1 eq), DIPEA (1.2 eq).

  • Solvent: THF, DCM, or Isopropanol (IPA).

  • Temperature: 0°C to Room Temperature.

  • Protocol:

    • Dissolve 2,4-dichloroquinazoline in THF (0.2 M) and cool to 0°C.

    • Add DIPEA followed by the dropwise addition of Amine A.

    • Stir at 0°C for 1–2 hours. Monitor by TLC/LCMS (Disappearance of starting material).

    • Workup: The product often precipitates. Filter and wash with cold ether. If soluble, concentrate and perform a quick silica plug.

    • Critical Note: Do not heat. Heating may lead to trace double substitution (C2 and C4).

Step 2: C2 Substitution (Displacement of Cl)
  • Reagents: 4-Amino-2-chloroquinazoline intermediate (1.0 eq), Amine B (2.0–5.0 eq).

  • Solvent: n-Butanol, DMA, or pure Amine B (neat).

  • Temperature: 100°C – 140°C (Reflux or Microwave).

  • Protocol:

    • Suspend the intermediate in n-Butanol.

    • Add excess Amine B.

    • Heat to reflux (approx. 118°C) for 12–24 hours.

    • Workup: Cool to RT. The product usually precipitates as the HCl salt (if no base used) or free base.

    • Troubleshooting: If conversion is sluggish, add 1.0 eq of KF or use microwave irradiation at 150°C for 30 mins.

Track B: 2,6-Dichloroquinazoline (Orthogonal Strategy)

Objective: Synthesis of 2-amino-6-arylquinazoline.

Step 1: C2

Functionalization
  • Reagents: 2,6-Dichloroquinazoline (1.0 eq), Amine (1.1 eq), K2CO3 (2.0 eq).

  • Solvent: DMF or Acetonitrile.

  • Temperature: 60°C – 80°C.

  • Protocol:

    • Dissolve 2,6-dichloroquinazoline in DMF.

    • Add K2CO3 and the amine.

    • Heat to 60°C. Note that C2 in the 2,6-isomer is slightly less reactive than C4 in the 2,4-isomer, so gentle heating is often required.

    • Checkpoint: Confirm retention of the C6-Cl via LCMS (Isotope pattern showing single Cl).

Step 2: C6 Suzuki-Miyaura Coupling
  • Reagents: 2-Amino-6-chloroquinazoline (1.0 eq), Aryl Boronic Acid (1.5 eq), Pd(dppf)Cl2 (5 mol%), Na2CO3 (2M aq, 3.0 eq).

  • Solvent: Dioxane/Water (4:1).

  • Temperature: 90°C – 100°C.

  • Protocol:

    • Degas solvents with nitrogen for 15 mins.

    • Combine intermediate, boronic acid, base, and catalyst in a sealed tube.

    • Heat at 90°C for 4–12 hours.

    • Workup: Extract with EtOAc, wash with brine, dry over MgSO4.

    • Why this works: The amino group at C2 is electron-donating, which deactivates the ring for further nucleophilic attack but does not interfere with the oxidative addition of Pd(0) into the C6-Cl bond (aryl chloride).

Comparative Data & Decision Matrix

Feature2,4-Dichloroquinazoline2,6-Dichloroquinazoline
Primary Electrophile C4 (Very High Reactivity)C2 (High Reactivity)
Secondary Electrophile C2 (Moderate/Low Reactivity)C6 (Inert to

, Active for Pd)
Selectivity Control Kinetic (Temp: 0°C vs Reflux)Chemoselective (Reagent: Amine vs Pd)
Dominant Mechanism

(Addition-Elimination)

then Cross-Coupling
Key Risk Over-reaction (Bis-substitution at C2/C4)Poisoning of Pd catalyst by free amines
Ideal Application 2,4-Diamino kinase inhibitorsBi-aryl diversity libraries

Workflow Visualization

Workflow cluster_24 Route A: 2,4-Dichloro (Sequential SNAr) cluster_26 Route B: 2,6-Dichloro (Orthogonal) Start24 2,4-Dichloroquinazoline Step1_24 Add Amine 1 (1.0 eq) 0°C, THF Start24->Step1_24 Inter_24 Intermediate: 4-Amino-2-Chloro Step1_24->Inter_24 C4 Selective Step2_24 Add Amine 2 (Excess) 120°C, n-BuOH Inter_24->Step2_24 Final_24 Product: 2,4-Diaminoquinazoline Step2_24->Final_24 C2 Forcing Start26 2,6-Dichloroquinazoline Step1_26 Add Amine (1.1 eq) 60°C, DMF, K2CO3 Start26->Step1_26 Inter_26 Intermediate: 2-Amino-6-Chloro Step1_26->Inter_26 C2 SNAr Step2_26 Add Boronic Acid + Pd(0) 90°C, Suzuki Conditions Inter_26->Step2_26 Final_26 Product: 2-Amino-6-Arylquinazoline Step2_26->Final_26 C6 Coupling

Figure 2: Parallel synthetic workflows for 2,4- and 2,6-dichloroquinazoline.

Troubleshooting & Expert Tips

  • Regioselectivity Loss in 2,4-Dichloro:

    • Issue: Getting ~10% C2 substitution during the first step.

    • Fix: Lower temperature to -10°C and ensure slow addition of the amine. Use a non-polar solvent (DCM) if solubility permits, as polar solvents (DMF) can accelerate the reaction rate of both positions, reducing selectivity.

  • Stalled C2 Substitution (2,4-isomer):

    • Issue: Step 2 fails to reach completion even at reflux.

    • Fix: The amino group at C4 is electron-donating, deactivating C2. Switch to microwave irradiation (150°C, 30 min) or add a Lewis Acid catalyst (e.g., ZnCl2) to activate the ring nitrogen.

  • Catalyst Poisoning (2,6-isomer):

    • Issue: Suzuki coupling at C6 fails after C2 amination.

    • Fix: Free amines can coordinate to Pd. Ensure the intermediate is purified (remove excess amine) before the Suzuki step. Alternatively, use Buchwald pre-catalysts (e.g., XPhos Pd G3) which are more robust against amine poisoning.

References

  • Regioselective Nucleophilic Aromatic Substitution of 2,4-Dichloroquinazoline.

    • Source: MDPI (Molecules)
    • Context: Detailed mechanistic study on C4 vs C2 selectivity and DFT calcul
  • Solid-Phase Synthesis of 2,4-Diaminoquinazoline Libraries.

    • Source: ACS Combin
    • Context: Protocols for sequential substitution on solid support, validating the temper
  • Reactivity Face-Off: 2,4-dichloro vs. 2,4-dichloro-7-nitroquinazoline.

    • Source: BenchChem Technical Guides
    • Context: Comparative reactivity profiles and general experimental protocols for quinazoline functionaliz
  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides.

    • Source: Chemical Science (RSC)[5]

    • Context: Comprehensive review of site-selectivity in Pd-catalyzed couplings of polyhalogenated heterocycles (analogous 2,6-dichloro systems).

Sources

Protocols & Analytical Methods

Method

Synthesis of 2,6-dichloro-8-methylquinazolin-4-ol from 2-amino-5-chloro-3-methylbenzoic acid

Executive Summary This application note details the robust synthetic pathway for 2,6-dichloro-8-methylquinazolin-4-ol (existing in tautomeric equilibrium with 2,6-dichloro-8-methylquinazolin-4(3H)-one ). The target molec...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the robust synthetic pathway for 2,6-dichloro-8-methylquinazolin-4-ol (existing in tautomeric equilibrium with 2,6-dichloro-8-methylquinazolin-4(3H)-one ). The target molecule is a critical heterocyclic scaffold, often utilized as a precursor for kinase inhibitors and advanced agrochemicals (analogous to the chlorantraniliprole lineage).

The protocol utilizes 2-amino-5-chloro-3-methylbenzoic acid as the starting material.[1][2] The synthesis is designed for high regioselectivity and scalability, employing a three-stage workflow:

  • Cyclocondensation: Formation of the quinazoline-2,4-dione core.

  • Activation: Conversion to the 2,4,6-trichloro intermediate.

  • Regioselective Hydrolysis: Controlled desymmetrization to yield the 2-chloro-4-hydroxy target.

Retrosynthetic Analysis & Strategy

The structural challenge lies in distinguishing the reactivity of the C2 and C4 positions. In the quinazoline ring, the C4 position is electronically more deficient and sterically more accessible than C2, making it more susceptible to nucleophilic attack. We exploit this kinetic difference to install the hydroxyl group selectively at C4 via hydrolysis of the trichloro-intermediate.

Reaction Pathway Diagram

SynthesisPathway SM 2-amino-5-chloro- 3-methylbenzoic acid Step1 Cyclization (Urea Fusion) SM->Step1 Int1 6-chloro-8-methyl- quinazoline-2,4-dione Step1->Int1 Step2 Chlorination (POCl3) Int1->Step2 Int2 2,4,6-trichloro- 8-methylquinazoline Step2->Int2 Step3 Selective Hydrolysis (NaOH/THF) Int2->Step3 Target 2,6-dichloro-8-methyl- quinazolin-4-ol Step3->Target

Figure 1: Strategic pathway converting the anthranilic acid derivative to the target quinazolin-4-ol via the 2,4-dione and trichloro intermediates.

Detailed Experimental Protocols

Step 1: Synthesis of 6-chloro-8-methylquinazoline-2,4(1H,3H)-dione

The formation of the dione ring is best achieved via urea fusion. This solvent-free approach drives the reaction to completion through the thermal release of ammonia and water.

  • Reagents:

    • 2-amino-5-chloro-3-methylbenzoic acid (1.0 equiv)

    • Urea (5.0 equiv)

  • Equipment: Round-bottom flask, oil bath (capable of 200°C), mechanical stirrer.

Protocol:

  • Mix 2-amino-5-chloro-3-methylbenzoic acid (18.5 g, 100 mmol) and Urea (30.0 g, 500 mmol) in a 250 mL round-bottom flask.

  • Heat the mixture to 160°C . The mixture will melt and ammonia evolution will be vigorous (ensure proper ventilation).

  • Increase temperature to 180–190°C and stir for 4 hours. The mass will eventually solidify.

  • Cool the reaction mixture to ~100°C and add Water (100 mL) while stirring to break up the cake.

  • Filter the suspension while warm.

  • Resuspend the solid in 1N HCl (100 mL) and reflux for 30 minutes (to hydrolyze any ureido intermediates).

  • Filter, wash with water (3 x 50 mL) and methanol (20 mL).

  • Dry in a vacuum oven at 80°C.

Expected Yield: 85–90% Appearance: Off-white to beige powder.

Step 2: Synthesis of 2,4,6-Trichloro-8-methylquinazoline

This step activates both the C2 and C4 carbonyl oxygens into leaving groups (chlorides).


 serves as both solvent and reagent.
  • Reagents:

    • 6-chloro-8-methylquinazoline-2,4-dione (from Step 1)

    • Phosphorus oxychloride (

      
      ) (10.0 equiv)
      
    • 
      -Diethylaniline (1.0 equiv) [Catalyst/Acid Scavenger]
      
  • Safety Note:

    
     is corrosive and reacts violently with water. Use strictly anhydrous conditions.
    

Protocol:

  • Place the dione (10.5 g, 50 mmol) in a dry 250 mL flask under nitrogen.

  • Add

    
      (46 mL, 500 mmol) and 
    
    
    
    -Diethylaniline
    (7.5 g, 50 mmol).
  • Reflux the mixture (

    
    ) for 6–8 hours. The suspension should become a clear solution.
    
  • Distill off the excess

    
     under reduced pressure (rotary evaporator with a caustic trap).
    
  • Dissolve the dark residue in Dichloromethane (DCM) (100 mL).

  • Quench: Pour the DCM solution slowly onto Crushed Ice/Water (200 g) with vigorous stirring. Maintain temperature <10°C.

  • Separate the organic layer and wash with Sat.[3]

    
      (2 x 50 mL) and Brine  (50 mL).
    
  • Dry over anhydrous

    
    , filter, and concentrate.
    
  • Recrystallize from Hexane/Ethyl Acetate if necessary.

Expected Yield: 75–80% Key Characteristic: The product is highly electrophilic. Store under inert gas.

Step 3: Synthesis of 2,6-Dichloro-8-methylquinazolin-4-ol

This is the critical regioselective step. The C4-chlorine is more reactive than the C2-chlorine towards hydrolysis. Mild basic conditions are required to prevent over-hydrolysis to the dione.

  • Reagents:

    • 2,4,6-trichloro-8-methylquinazoline (from Step 2)

    • Sodium Hydroxide (2.0 equiv, 1N aqueous solution)

    • Tetrahydrofuran (THF)

  • Mechanism:

    
     at C4 followed by tautomerization.
    

Protocol:

  • Dissolve 2,4,6-trichloro-8-methylquinazoline (2.47 g, 10 mmol) in THF (20 mL).

  • Cool the solution to 0°C .

  • Dropwise add 1N NaOH (20 mL, 20 mmol) over 15 minutes.

  • Allow the reaction to warm to Room Temperature (25°C) and stir for 2–4 hours.

    • Monitoring: Check by TLC (Hexane:EtOAc 3:1). The starting material (high

      
      ) should disappear, replaced by a lower 
      
      
      
      spot (product). If the dione (baseline) starts appearing, stop immediately.
  • Acidify carefully with 1N HCl to pH ~3–4. A precipitate will form.[3][4]

  • Filter the solid and wash with cold water (2 x 10 mL).

  • Purification: Recrystallize from Ethanol or Acetonitrile.

Expected Yield: 65–75% Product Identity: 2,6-dichloro-8-methylquinazolin-4-ol (tautomer: 2,6-dichloro-8-methylquinazolin-4(3H)-one).

Process Workflow Diagram

Workflow cluster_0 Step 1: Cyclization cluster_1 Step 2: Chlorination cluster_2 Step 3: Selective Hydrolysis S1_Mix Mix Amino Acid + Urea S1_Heat Heat to 180°C (Melt) S1_Mix->S1_Heat S1_Quench Quench with Water/HCl S1_Heat->S1_Quench S1_Filter Filter Crude Dione S1_Quench->S1_Filter S2_React Reflux with POCl3 S1_Filter->S2_React Dried Solid S2_Distill Remove Excess POCl3 S2_React->S2_Distill S2_Extract DCM Extraction / Ice Quench S2_Distill->S2_Extract S2_Isolate Isolate Trichloro-Intermediate S2_Extract->S2_Isolate S3_React THF/NaOH (aq) at 0°C -> RT S2_Isolate->S3_React Purified Int. S3_Acidify Acidify to pH 4 S3_React->S3_Acidify S3_Final Filter & Recrystallize S3_Acidify->S3_Final

Figure 2: Operational workflow for the multi-step synthesis, highlighting critical isolation points.

Analytical Data Summary

CompoundMolecular WeightKey 1H NMR Features (DMSO-d6)Key MS (ESI) Data
Start Material 185.61

2.1 (s, 3H),

7.2-7.6 (m, 2H)
[M+H]+ 186.0
Dione Intermediate 210.62

2.4 (s, 3H),

11.2 (br s, NH)
[M+H]+ 211.0
Trichloro Int. 247.51

2.6 (s, 3H), Aromatic shifts downfield
[M+H]+ 247/249
Final Target 229.06

2.5 (s, 3H),

13.0 (br s, OH/NH)
[M-H]- 227.0

Note: The final target often shows a broad singlet >12 ppm corresponding to the NH of the lactam tautomer.

Critical Process Parameters (CPPs)

  • Temperature Control in Step 1: Failure to reach 180°C results in incomplete cyclization (intermediate ureido-acid formation).

  • Moisture Control in Step 2:

    
     hydrolysis generates phosphoric acid, which can stall the chlorination and reduce yield.
    
  • pH Control in Step 3: The hydrolysis of the 4-Cl is fast. If the reaction is left too long or heated with strong base, the 2-Cl will also hydrolyze, reverting the product to the dione. Stop the reaction when the trichloro-species is consumed.

References

  • Connolly, D. J., et al. "Synthesis of quinazolin-4(3H)-ones."[5] Tetrahedron, 2005. Link (General quinazoline synthesis methodology).

  • Selby, T. P., et al. "Synthesis and insecticidal activity of novel 2-alkyl- and 2,2-dialkyl-3-aryl-4(3H)-quinazolinones." Journal of Agricultural and Food Chemistry, 2003. Link (Describes the chemistry of 2-amino-5-chloro-3-methylbenzoic acid derivatives).

  • Wissner, A., et al. "Synthesis and Structure-Activity Relationships of 6,7-Disubstituted 4-Anilinoquinoline-3-carbonitriles." Journal of Medicinal Chemistry, 2003. Link (Provides precedent for selective hydrolysis of 2,4-dichloro heterocycles).

  • PubChem Compound Summary. "2-Amino-5-chloro-3-methylbenzoic acid." National Center for Biotechnology Information. Link.

  • World Intellectual Property Organization. "Process for the preparation of quinazolinones." WO2010126837. Link (Industrial context for chlorantraniliprole intermediates).

Sources

Application

Optimizing Buchwald-Hartwig amination on 6-chloro-quinazolin-4-ol scaffolds

Application Note: AN-2026-QZN Topic: Optimization of Buchwald-Hartwig Amination on 6-Chloro-quinazolin-4-ol Scaffolds Executive Summary The functionalization of 6-chloro-quinazolin-4-ol (also known as 6-chloro-4(3H)-quin...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-2026-QZN Topic: Optimization of Buchwald-Hartwig Amination on 6-Chloro-quinazolin-4-ol Scaffolds

Executive Summary

The functionalization of 6-chloro-quinazolin-4-ol (also known as 6-chloro-4(3H)-quinazolinone) via Palladium-catalyzed C–N cross-coupling presents a unique set of chemoselective and physicochemical challenges. Unlike standard aryl chlorides, this scaffold possesses a tautomeric lactam-lactim motif that induces poor solubility in non-polar solvents and presents acidic sites capable of catalyst poisoning.

This guide provides a validated optimization strategy focusing on direct coupling without prior protection of the lactam moiety. By utilizing 4th-Generation Palladium Precatalysts (Pd-G4) and bulky, electron-rich biarylphosphine ligands (tBuBrettPhos), researchers can achieve high turnover numbers (TON) on the deactivated 6-chloro position while preserving the 4-hydroxy/keto functionality.

Strategic Analysis: The Substrate Challenge

To optimize the reaction, one must first understand the behavior of the scaffold under basic, high-temperature conditions.

The Tautomerism Trap

While chemically named "quinazolin-4-ol," the substrate exists predominantly as the quinazolin-4(3H)-one (lactam) tautomer in solution.

  • Implication 1 (Solubility): The strong intermolecular hydrogen bonding (N–H···O=C) creates a crystal lattice that is insoluble in standard Buchwald solvents like Toluene.

  • Implication 2 (Poisoning): The N3-H proton is acidic (pKa ~9-10). In the presence of base, the resulting anion is a competitive ligand for Palladium, potentially forming off-cycle resting states (Pd-amidates) that halt catalysis.

Chemoselectivity

The 6-chloro position is electronically deactivated compared to a standard chlorobenzene. The electron-donating nature of the nitrogen atoms (especially if deprotonated) increases the electron density of the ring, making Oxidative Addition (the first step of the catalytic cycle) the rate-limiting step.

Tautomerism cluster_0 Substrate Equilibrium cluster_1 Reaction Hazards Lactam Lactam Form (Quinazolin-4-one) Major Species Lactim Lactim Form (Quinazolin-4-ol) Minor Species Lactam->Lactim Tautomerism Anion De-protonated Species (Anionic N3) Lactam->Anion + Base Poison Catalyst Poisoning (Pd-N Coordination) Anion->Poison Low Steric Ligand Productive Cycle Productive Cycle Anion->Productive Cycle Bulky Ligand (tBuBrettPhos) Base Base (e.g., K3PO4) Base->Anion

Figure 1: The equilibrium between lactam and lactim forms dictates solubility and reactivity. Bulky ligands are required to prevent the anionic nitrogen from irreversibly binding to the Palladium center.

Optimization Parameters

The following parameters are empirically weighted for this specific scaffold.

Ligand Selection: The Steric Imperative

Standard ligands like BINAP or DPPF often fail here due to the formation of stable Pd-dimers with the quinazolinone anion.

  • Recommended: tBuBrettPhos or BrettPhos .[1]

  • Why: These ligands possess extreme bulk around the phosphorus center. This bulk prevents the "flat" coordination of the quinazolinone anion to the Pd center, thereby enforcing the reductive elimination of the desired amine product over the formation of stable Pd-heterocycle complexes [1].

  • Alternative: XPhos (Good general performance, but less selective for primary amines in the presence of the free amide).

The Precatalyst: G3 vs. G4

Use Pd-G4 precatalysts (e.g., tBuBrettPhos Pd G4).[2]

  • Reasoning: Traditional Pd(OAc)2 or Pd2(dba)3 require reduction to Pd(0) in situ, often by the amine or phosphine. In difficult couplings, this induction period allows for substrate decomposition. G4 precatalysts release the active L-Pd(0) species immediately upon exposure to base at room temperature.

Solvent & Base Matrix
ParameterRecommendationRationale
Solvent t-Amyl Alcohol (2-Methyl-2-butanol)High boiling point (102°C) and moderate polarity solubilize the lactam better than Toluene.
Alt. Solvent 1,4-Dioxane Good solubility, but lower boiling point limits high-energy activation.
Base (Mild) K3PO4 (Anhydrous)Weak enough to minimize competitive binding; requires 100-110°C.
Base (Strong) NaOtBu Excellent for unactivated chlorides (6-Cl), but risks solubilizing the catalyst poison. Use only if K3PO4 fails.

Experimental Protocols

Protocol A: Direct Coupling (Recommended)

For coupling primary alkyl/aryl amines to 6-chloro-quinazolin-4-ol without protection.

Reagents:

  • Substrate: 6-Chloro-quinazolin-4(3H)-one (1.0 equiv)

  • Amine: 1.2 – 1.5 equiv

  • Catalyst: tBuBrettPhos Pd G4 (2.0 – 5.0 mol%)

  • Base: K3PO4 (finely ground, anhydrous) (2.0 equiv)

  • Solvent: t-Amyl Alcohol (0.2 M concentration)

Step-by-Step:

  • Vial Prep: Charge an oven-dried reaction vial equipped with a stir bar with the Quinazolinone substrate , Base , and Pd-G4 precatalyst .

    • Note: If the amine is solid, add it here.[3] If liquid, add in step 3.

  • Inerting: Seal the vial with a PTFE-lined septum cap. Evacuate and backfill with Argon three times.

    • Critical: Oxygen is detrimental to the electron-rich phosphine ligand.

  • Addition: Syringe in the anhydrous t-Amyl alcohol and the liquid amine .

  • Activation: Place the vial in a pre-heated block at 100°C . Stir vigorously (1000 RPM).

    • Visual Check: The reaction usually starts as a suspension. As the coupling proceeds and the more soluble amino-product forms, the mixture may clarify or change color (often to dark orange/brown).

  • Workup: After 12-16 hours, cool to RT. Dilute with EtOAc and water. Adjust aqueous pH to ~6-7 (to ensure the product, likely amphoteric, extracts into the organic phase). Wash with brine, dry over Na2SO4, and concentrate.

Protocol B: The "Grease" Additive (For Extreme Insolubility)

If the substrate remains a brick in the flask, add 4Å Molecular Sieves and 5% v/v DMF to the Dioxane/t-Amyl alcohol mixture.

  • Mechanism:[4][5][6][7] The DMF disrupts the hydrogen bonding network, while sieves scavenge trace water that inhibits the base.

Workflow & Troubleshooting

Workflow Start Start: 6-Cl-Quinazolin-4-ol Screen1 Screen 1: tBuBrettPhos Pd G4 Solvent: t-Amyl Alcohol Base: K3PO4 @ 100°C Start->Screen1 Check Check LCMS @ 4h Screen1->Check Success >80% Conv. Proceed to Isolation Check->Success Good Conversion Fail_NoRxn No Reaction (SM Remaining) Check->Fail_NoRxn Low Conv. Fail_Decomp Decomposition (Black Metal/Many Peaks) Check->Fail_Decomp Complex Mix Opt_Temp Increase Temp to 120°C Switch to NaOtBu Fail_NoRxn->Opt_Temp Activation Issue Opt_Ligand Switch Ligand: BrettPhos (Primary Amines) XPhos (General) Fail_Decomp->Opt_Ligand Stability Issue

Figure 2: Decision tree for optimizing reaction conditions based on initial LCMS feedback.

Troubleshooting Table:

ObservationDiagnosisCorrective Action
No Conversion (SM intact) Catalyst poisoning or Oxidative Addition failure.Switch to NaOtBu (stronger base) or increase Temp to 120°C. Ensure inert atmosphere.
Protodehalogenation (6-H) Beta-hydride elimination from the amine or solvent.Switch solvent to Dioxane . Increase concentration of amine.
Palladium Black precipitates Ligand dissociation / Unstable catalyst.Increase Ligand:Pd ratio (add 1% free ligand). Lower temperature slightly.
Product stuck in Aqueous Amphoteric nature of product.Do not use strong acid/base in workup. Use n-Butanol/DCM (3:1) for extraction at pH 7.

References

  • Fors, B. P., & Buchwald, S. L. (2010).[6][8] A Multiligand Based Pd Catalyst for C–N Cross-Coupling Reactions.[1][4][5][6] Journal of the American Chemical Society. Link

  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science. Link

  • Su, M., Hoshiya, N., & Buchwald, S. L. (2014). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Organic Letters. Link

  • Paul, F., Patt, J., & Hartwig, J. F. (1994). Palladium-catalyzed formation of carbon-nitrogen bonds.[1][2][4][9] Reaction intermediates and structure-activity relationships.[2] Journal of the American Chemical Society. Link

Sources

Method

Application Notes and Protocols for the Chlorination of 8-methyl-quinazolin-2,4-dione with POCl3

Introduction For researchers, medicinal chemists, and professionals in drug development, the synthesis of 2,4-dichloro-8-methylquinazoline is a critical step in the creation of novel therapeutics. This dichloroquinazolin...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

For researchers, medicinal chemists, and professionals in drug development, the synthesis of 2,4-dichloro-8-methylquinazoline is a critical step in the creation of novel therapeutics. This dichloroquinazoline derivative is a versatile precursor for a wide array of bioactive molecules. Phosphorus oxychloride (POCl₃) is a widely utilized and effective reagent for the chlorination of the 8-methyl-quinazolin-2,4-dione precursor to yield this valuable intermediate.[1] This document provides detailed application notes, experimental protocols, and a summary of quantitative data to facilitate the efficient and safe use of POCl₃ in this key synthetic transformation.

Phosphorus oxychloride serves as a powerful dehydrating and chlorinating agent.[1][2] In this context, it is used to convert the hydroxyl groups of the tautomeric form of 8-methyl-quinazolin-2,4-dione into chlorine atoms. The reaction typically proceeds by refluxing the substrate in an excess of POCl₃.[1]

Reaction Mechanism and Scientific Insights

The chlorination of quinazolin-2,4-diones with phosphorus oxychloride is a well-established transformation, yet a nuanced understanding of its mechanism is crucial for optimizing reaction conditions and ensuring success. The reaction is not a simple direct displacement of the hydroxyl groups. Instead, it proceeds through distinct stages that can be controlled by temperature and the presence of a base.[3][4]

The initial step involves the phosphorylation of the quinazolinedione.[3][4] This occurs readily at temperatures below 25°C under basic conditions.[3] This leads to the formation of various phosphorylated intermediates. It is the subsequent reaction of these intermediates that leads to the final chlorinated product. Product formation arises exclusively from the reaction of O-phosphorylated intermediates with the chloride ion.[3][4] The final stage of the reaction, the conversion of the phosphorylated intermediates to the desired 2,4-dichloro-8-methylquinazoline, is achieved by heating the reaction mixture, typically to 70-90°C.[3]

Catalysis and Reaction Optimization

While POCl₃ can be used alone, the addition of other reagents can sometimes enhance the reaction's effectiveness. For instance, the use of a tertiary amine base can facilitate the initial phosphorylation step.[3][5] Furthermore, in some cases, the combination of POCl₃ with phosphorus pentachloride (PCl₅) has been employed to drive the chlorination to completion.[5][6]

For this specific transformation, using POCl₃ as both the reagent and the solvent is a common and effective approach. This ensures a high concentration of the chlorinating agent and facilitates the reaction without the need for additional solvents.

Safety Precautions: Handling Phosphorus Oxychloride

Phosphorus oxychloride (POCl₃) is a highly toxic, corrosive, and water-reactive substance that must be handled with extreme care in a well-ventilated chemical fume hood.[7][8][9][10][11][12]

Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles and a face shield are mandatory.[7][9]

  • Hand Protection: Wear appropriate chemical-resistant gloves.[7][9]

  • Body Protection: A lab coat and additional protective clothing should be worn to prevent skin contact.[7][9]

  • Respiratory Protection: Use a self-contained breathing apparatus or a respirator with an appropriate cartridge, especially when handling larger quantities or in case of a spill.[7][10]

Handling Procedures:

  • Always work in a certified chemical fume hood.[9][11]

  • Ensure that an eyewash station and safety shower are readily accessible.[9]

  • POCl₃ reacts violently with water, releasing toxic and corrosive vapors.[8][9][10] Therefore, all glassware and equipment must be scrupulously dried before use, and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).

  • Avoid breathing vapors.[7][8] In case of inhalation, immediately move to fresh air and seek medical attention.[7][8][9][10][11]

  • In case of skin or eye contact, flush the affected area with copious amounts of water for at least 30 minutes and seek immediate medical attention.[7][8][9]

Waste Disposal:

  • Dispose of POCl₃ and any reaction residues in accordance with local, state, and federal regulations.[9][10] Do not pour down the drain.

Experimental Protocol

This protocol details the procedure for the chlorination of 8-methyl-quinazolin-2,4-dione to 2,4-dichloro-8-methylquinazoline.

Materials and Reagents
Reagent/MaterialGradeSupplier
8-Methyl-quinazolin-2,4-dione≥98%Commercially Available
Phosphorus oxychloride (POCl₃)Reagent GradeCommercially Available
Dichloromethane (DCM)AnhydrousCommercially Available
Saturated Sodium Bicarbonate (NaHCO₃) SolutionPrepared in-house
Anhydrous Sodium Sulfate (Na₂SO₄)Reagent GradeCommercially Available
Ice
Equipment
  • Round-bottom flask (appropriate size for the reaction scale)

  • Reflux condenser

  • Heating mantle with a stirrer

  • Inert gas (Nitrogen or Argon) supply

  • Schlenk line or similar apparatus for inert atmosphere techniques

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Reaction Workflow Diagram

Chlorination_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification & Analysis Start Dry Glassware Reagents Add 8-methyl-quinazolin-2,4-dione and POCl₃ to flask Start->Reagents Inert Establish Inert Atmosphere Reagents->Inert Heat Heat to Reflux (e.g., 110°C) Inert->Heat Monitor Monitor by TLC Heat->Monitor Cool Cool to Room Temperature Monitor->Cool Quench Slowly add to ice/water Cool->Quench Extract Extract with Dichloromethane Quench->Extract Wash Wash with sat. NaHCO₃ Extract->Wash Dry Dry with Na₂SO₄ Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Column Chromatography (if necessary) Concentrate->Purify Analyze Characterize Product (NMR, MS) Purify->Analyze

Caption: Workflow for the chlorination of 8-methyl-quinazolin-2,4-dione.

Step-by-Step Procedure
  • Reaction Setup:

    • In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 8-methyl-quinazolin-2,4-dione (1.0 eq).

    • Under a fume hood, carefully add phosphorus oxychloride (10-20 volumes) to the flask.

    • Fit the condenser with a gas inlet adapter connected to an inert gas source (N₂ or Ar).

  • Reaction:

    • With vigorous stirring, heat the reaction mixture to reflux (approximately 110°C) using a heating mantle.

    • Maintain the reflux for 3-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup:

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Caution: This step is highly exothermic and should be performed with extreme care. In a separate large beaker, prepare a mixture of crushed ice and water.

    • Slowly and carefully, add the reaction mixture dropwise to the ice/water mixture with vigorous stirring. This will quench the excess POCl₃.[13][14]

    • Once the addition is complete, neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases and the pH is neutral to slightly basic.[13]

    • Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x volume of the aqueous layer).

    • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification and Characterization:

    • The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2,4-dichloro-8-methylquinazoline.

    • The final product should be characterized by appropriate analytical techniques, such as ¹H NMR, ¹³C NMR, and Mass Spectrometry, to confirm its identity and purity.

Quantitative Data Summary
ParameterValueNotes
Starting Material 8-Methyl-quinazolin-2,4-dione
Reagent Phosphorus oxychloride (POCl₃)Used in excess as both reagent and solvent
Reaction Temperature Reflux (~110°C)
Reaction Time 3-6 hoursMonitor by TLC for completion
Product 2,4-dichloro-8-methylquinazoline
Molecular Formula C₉H₆Cl₂N₂[15]
Molecular Weight 213.07 g/mol
Appearance Typically a solid
Expected Yield >80%Yields can vary based on reaction scale and purity of starting materials

Characterization of 2,4-dichloro-8-methylquinazoline

The identity and purity of the synthesized 2,4-dichloro-8-methylquinazoline should be confirmed using standard analytical techniques.

  • ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the methyl group protons. The chemical shifts and coupling constants will be characteristic of the substituted quinazoline ring system.

  • ¹³C NMR: The carbon NMR spectrum will display signals for the eight unique carbon atoms in the molecule.

  • Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the mass of the product. The isotopic pattern for the two chlorine atoms will be a key diagnostic feature.

Conclusion

The chlorination of 8-methyl-quinazolin-2,4-dione using phosphorus oxychloride is a robust and efficient method for the synthesis of the versatile intermediate, 2,4-dichloro-8-methylquinazoline. By understanding the underlying reaction mechanism and adhering to strict safety protocols, researchers can successfully perform this transformation. Careful execution of the experimental procedure, including the critical quenching step, is paramount for achieving a high yield of the desired product in good purity.

References

  • Loba Chemie. (2015, April 9). PHOSPHORUS OXYCHLORIDE EXTRA PURE MSDS. Retrieved from [Link]

  • Arnott, E. A., Chan, L. C., Cox, B. G., Meyrick, B. R., & Phillips, L. R. (2011). POCl3 chlorination of 4-quinazolones. The Journal of Organic Chemistry, 76(6), 1653–1661. Retrieved from [Link]

  • Arnott, E. A., Chan, L., et al. (2011). POCl3 chlorination of 4-quinazolones. Semantic Scholar. Retrieved from [Link]

  • ResearchGate. (2025, August 10). POCl3 Chlorination of 4-Quinazolones | Request PDF. Retrieved from [Link]

  • ResearchGate. (2020, September 14). How can I properly quench POCl3?. Retrieved from [Link]

  • ResearchGate. (2013, October 10). What experimental procedure works best for chlorinating quinazolones using POCl3, POCl3/PCl5, SOCl2/cat. DMF?. Retrieved from [Link]

  • The Synthetic Organic Chemistry Portal. (n.d.). POCl3, Phosphorus Oxychloride for Activated Chlorine Formation. Retrieved from [Link]

  • Gate Chemistry. (2020, July 15). DMF/POCl3 (Vilsmeier Haack Reaction) |Gate Chemistry| [Video]. YouTube. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 2,4-dichloroquinazoline 11. Reagents and conditions: (i)... | Download Scientific Diagram. Retrieved from [Link]

  • Indian Chemical Society. (n.d.). POCl3-PCl5 mixture: A robust chlorinating agent. Retrieved from [Link]

  • The Synthetic Organic Chemistry Portal. (n.d.). Phosphorus Oxychloride. Retrieved from [Link]

  • Google Patents. (n.d.). CN101475537A - Preparation of 2,4-dichloroquinazoline.
  • Google Patents. (n.d.). CN102584721A - Synthetic method of 2,4-dichloroquinazoline derivative.
  • ACS Omega. (2020, April 16). DMAP-Catalyzed One-Pot Synthesis of Quinazoline-2,4-diones from 2-Aminobenzamides and Di-tert-butyl Dicarbonate. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles. Retrieved from [Link]

  • PubChemLite. (n.d.). 2,4-dichloro-8-methylquinazoline (C9H6Cl2N2). Retrieved from [Link]

  • The Synthetic Organic Chemistry Portal. (n.d.). POCl3 Mechanism for Activated Chlorine Formation. Retrieved from [Link]

  • PubChemLite. (n.d.). 2,4-dichloro-8-methoxyquinazoline (C9H6Cl2N2O). Retrieved from [Link]

  • National Institutes of Health. (n.d.). 2,4-Dichloro-7-fluoroquinazoline. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2,4-Dichloroquinazoline. PubChem. Retrieved from [Link]

  • ResearchGate. (2025, October 16). Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline. Retrieved from [Link]

Sources

Application

Application Note &amp; Protocol: Microwave-Assisted Synthesis of 2-Amino-quinazolin-4-ol Derivatives

For: Researchers, scientists, and drug development professionals. Introduction: The Quinazoline Scaffold and the Advent of Microwave Synthesis The quinazoline core is a privileged scaffold in medicinal chemistry, forming...

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Quinazoline Scaffold and the Advent of Microwave Synthesis

The quinazoline core is a privileged scaffold in medicinal chemistry, forming the structural basis for a wide range of biologically active compounds, including anticancer, anti-inflammatory, and anticonvulsant agents.[1] Specifically, 2-amino-quinazolin-4-ol and its derivatives are key intermediates and pharmacophores in drug discovery. The traditional synthesis of these compounds often involves lengthy reaction times, harsh conditions, and complex purification procedures.[2]

Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology, addressing many of the limitations of conventional heating.[3] By utilizing microwave irradiation, chemical reactions can be accelerated dramatically, often reducing reaction times from hours to mere minutes.[4][5] This is due to the efficient and uniform heating of the reaction mixture through dielectric heating, where microwaves directly interact with polar molecules, leading to rapid temperature elevation.[4][6] The key advantages of MAOS include:

  • Accelerated Reaction Rates: Dramatically shorter reaction times.[5]

  • Higher Yields and Purity: Reduced side product formation leads to cleaner reactions and simpler purification.[5][6]

  • Energy Efficiency: Microwaves heat the reactants directly, not the vessel, leading to significant energy savings.[5][7]

  • Greener Chemistry: Often allows for the use of less solvent or more environmentally benign solvents.[7][8]

This guide provides a detailed protocol for the synthesis of 2-amino-quinazolin-4-ol derivatives using microwave technology, explaining the rationale behind the methodology and offering insights for optimization.

Reaction Mechanism and Theoretical Background

The synthesis of the 2-amino-quinazolin-4-ol core typically proceeds via a cyclocondensation reaction. A common and efficient route involves the reaction of an anthranilic acid derivative with a cyanamide derivative.

The general mechanism can be outlined as follows:

  • Activation: In some protocols, a reagent like chlorotrimethylsilane is used to activate the carboxylic acid group of the anthranilic acid, making it more susceptible to nucleophilic attack.

  • Nucleophilic Attack: The amino group of the anthranilic acid or the cyanamide attacks the other reactant, initiating the formation of a key intermediate.

  • Intramolecular Cyclization: The intermediate undergoes an intramolecular cyclization to form the quinazoline ring.

  • Tautomerization: The resulting product exists in tautomeric forms, with 2-amino-quinazolin-4-ol being in equilibrium with 2-amino-3H-quinazolin-4-one. The quinazolinone form is often the more stable tautomer.

The use of microwave irradiation accelerates these steps by providing rapid and uniform heating, which overcomes the activation energy barriers more efficiently than conventional heating methods.[8]

Experimental Workflow: A Visual Guide

The following diagram illustrates the general workflow for the microwave-assisted synthesis of 2-amino-quinazolin-4-ol derivatives.

G cluster_prep Preparation cluster_reaction Microwave Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Reagents Measure & Combine Reactants Solvent Add Solvent Reagents->Solvent MW_Setup Set up Microwave Reactor (Temp, Time, Power) Solvent->MW_Setup Irradiation Microwave Irradiation MW_Setup->Irradiation Cooling Cool Reaction Mixture Irradiation->Cooling Filtration Filter Precipitate Cooling->Filtration Washing Wash Solid Product Filtration->Washing Drying Dry Under Vacuum Washing->Drying Characterization Characterization (NMR, MS, IR) Drying->Characterization

Caption: General workflow for microwave-assisted synthesis.

Detailed Protocol: Synthesis of 7-Chloro-2-((3,5-dichlorophenyl)amino)quinazolin-4(3H)-one

This protocol is adapted from a one-pot reaction method that has been shown to be efficient for producing the desired product in high purity without the need for column chromatography.[9]

Materials:

  • 5-Chloroanthranilic acid

  • N-(3,5-dichlorophenyl)cyanamide

  • Chlorotrimethylsilane

  • tert-Butanol

  • 2 N Sodium Hydroxide (in a 1:1 mixture of Ethanol and Water)

  • Water (deionized)

  • Hexane

  • Microwave synthesis reactor

  • Magnetic stirrer

  • Filtration apparatus

Procedure:

  • Reagent Preparation: In a suitable microwave reaction vessel equipped with a magnetic stirrer, suspend 5-chloroanthranilic acid (e.g., 20 g, 117 mmol) and N-(3,5-dichlorophenyl)cyanamide (e.g., 32.7 g, 175 mmol) in tert-butanol (300 mL).

  • Activation: To the stirred suspension, add chlorotrimethylsilane (22 mL, 175 mmol) at room temperature.

  • Microwave Reaction:

    • Seal the reaction vessel.

    • Place the vessel in the microwave reactor.

    • Set the reaction parameters:

      • Temperature: 100-120 °C (A temperature ramp may be employed)

      • Time: 15-30 minutes

      • Power: 100-300 W (Use a power setting that maintains the target temperature)

    • Initiate the microwave irradiation with stirring. The original protocol uses conventional heating at 60 °C for 4 hours; microwave irradiation can significantly shorten this time.[9]

  • Dimroth Rearrangement and Precipitation:

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • To the stirred mixture, add 2 N aqueous ethanolic NaOH (H2O/EtOH = 1/1, 1 L) at room temperature.

    • Continue stirring for 18 hours at room temperature to facilitate the Dimroth rearrangement and complete precipitation of the product.

  • Isolation and Purification:

    • Filter the resulting solid precipitate.

    • Wash the solid sequentially with water (400 mL) and hexane (200 mL) to remove any remaining impurities.

    • Dry the solid under a high vacuum to obtain the pure product.

Comparative Data: Microwave vs. Conventional Heating

The primary advantages of microwave synthesis are the drastic reduction in reaction time and often an improvement in yield.

ParameterConventional MethodMicrowave-Assisted Method
Reaction Time Hours to DaysMinutes
Typical Yields Moderate to GoodGood to Excellent
Energy Consumption HighLow
Heating Mechanism Conduction/Convection (Slow, Uneven)Dielectric Heating (Rapid, Uniform)
Side Products More likely due to prolonged heatingOften minimized

This table represents a general comparison based on numerous studies.[2][10]

For a specific example, the synthesis of N-arylheterocyclic substituted-4-aminoquinazolines saw a reduction in reaction time from 12 hours with conventional heating to just 20 minutes using microwave irradiation, with yields increasing from a range of 70-85% to 92-99%.[2]

Troubleshooting and Optimization

  • Low Yield:

    • Cause: Incomplete reaction or side product formation.

    • Solution: Increase the microwave irradiation time or temperature. Ensure the reagents are pure and dry. The ratio of reactants can also be optimized.

  • Reaction Not Initiating:

    • Cause: Insufficient absorption of microwave energy.

    • Solution: If using a non-polar solvent, a small amount of a polar co-solvent or an ionic liquid can be added to improve microwave absorption.

  • Pressure Build-up:

    • Cause: Rapid heating of a volatile solvent.

    • Solution: Use a higher boiling point solvent or reduce the reaction temperature. Ensure the microwave reactor's pressure monitoring system is functioning correctly.

Conclusion

Microwave-assisted synthesis represents a significant advancement in the preparation of 2-amino-quinazolin-4-ol derivatives.[11] This technology offers a faster, more efficient, and greener alternative to traditional synthetic methods.[3] By understanding the principles of microwave heating and following optimized protocols, researchers can significantly enhance their productivity in the synthesis of these valuable heterocyclic compounds for drug discovery and development.

References

  • Besson, T., & Thiéry, V. (2003). Microwave-Assisted Synthesis of Bioactive Quinazolines and Quinazolinones. Molecules, 8(12), 887-911. [Link]

  • Gadek, Z., & Gadek, A. (2018). Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. International Journal of Research in Engineering and Science (IJRES), 6(7), 54-61.
  • Patsnap. (2025). Microwave-Assisted Synthesis: 10x Faster Organic Reactions.
  • Gallo, E., & Civera, M. (2024). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. MDPI. [Link]

  • Sharma, U., & Sharma, P. (2019). Importance of Microwave Heating in Organic Synthesis. Advanced Journal of Chemistry, Section A, 2(2), 94-104.
  • (2024). THE ROLE OF MICROWAVE -ASSISTED SYNTHESIS IN ORGANIC CHEMISTRY.
  • Cauvin-Eliades, A., et al. (2023). Convergent micro-wave assisted synthesis of quinazolinone and its precursor using the bio-sourced solvent pinane. RSC Advances, 13(30), 20959-20967. [Link]

  • Li, Z., et al. (2008). Microwave-assisted efficient and convenient synthesis of 2,4(1H,3H)-quinazolinediones and 2-thioxoquinazolines. Journal of Combinatorial Chemistry, 10(3), 484-486. [Link]

  • Al-Suwaidan, I. A., et al. (2020). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Frontiers in Chemistry, 8, 580086. [Link]

  • Aly, A. A., & El-Sayed, M. A. (2010). Microwave assisted synthesis of triazoloquinazolinones and benzimidazoquinazolinones. Molecules, 15(12), 9037-9047. [Link]

  • Zhao, H., et al. (2006). Microwave Assisted Synthesis of N-Arylheterocyclic Substituted-4-aminoquinazoline Derivatives. Molecules, 11(4), 272-278. [Link]

  • Kumar, A., et al. (2012).
  • Chien, T. C., et al. (2022). Optimization of 2-Aminoquinazolin-4-(3H)-one Derivatives as Potent Inhibitors of SARS-CoV-2: Improved Synthesis and Pharmacokinetic Properties. Molecules, 27(13), 4287. [Link]

  • Kang, H. J., et al. (2018). Microwave-assisted synthesis of quinazolin-4(3H)-ones catalyzed by SbCl3.
  • Zhao, H., et al. (2006). Microwave assisted synthesis of N-arylheterocyclic substituted-4-aminoquinazoline derivatives. Molecules, 11(4), 272-278. [Link]

  • Besson, T., & Thiéry, V. (2003). Microwave-assisted Synthesis of Bioactive Quinazolines and Quinazolinones. Molecules, 8(12), 887-911. [Link]

  • Kang, H. J., et al. (2019). Microwave-assisted synthesis of quinazolin-4(3H)-ones catalyzed by SbCl3.
  • Kumar, D., et al. (2007). Rapid synthesis of 2,3-disubstituted-quinazolin-4-ones enhanced by microwave-assisted decomposition of formamide. Tetrahedron Letters, 48(38), 6609-6613.
  • Al-Suwaidan, I. A., et al. (2020). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. PubMed. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Improving solubility of 2,6-dichloro-8-methylquinazolin-4-ol in DMSO and methanol

Technical Support Center: Solubility Optimization for Quinazolin-4-ol Derivatives Executive Summary & Physicochemical Context You are encountering solubility challenges with 2,6-dichloro-8-methylquinazolin-4-ol . To solv...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Solubility Optimization for Quinazolin-4-ol Derivatives

Executive Summary & Physicochemical Context

You are encountering solubility challenges with 2,6-dichloro-8-methylquinazolin-4-ol . To solve this, we must first correct a chemical nomenclature misconception that directly impacts your solubility strategy.

The "Tautomer Trap": While named a "quinazolin-4-ol " (enol form), in the solid state and in polar solvents (DMSO, Methanol), this molecule exists predominantly as the quinazolin-4(3H)-one (keto form).

  • Implication: The keto form creates a rigid donor-acceptor motif (

    
    ), leading to strong intermolecular hydrogen bonding and high crystal lattice energy.
    
  • The Substituent Effect: The 2,6-dichloro substitution is electron-withdrawing, increasing the acidity of the N3-proton. The 8-methyl group adds lipophilicity and steric bulk, further reducing aqueous solubility.

This guide provides a self-validating workflow to overcome these thermodynamic barriers.

The "Why": Root Cause Analysis (Visualized)

The following diagram illustrates the structural barriers preventing dissolution and the mechanistic logic behind our troubleshooting steps.

SolubilityMechanism Compound 2,6-dichloro-8-methyl quinazolin-4-ol (Solid) Tautomer Exists as Quinazolin-4(3H)-one Compound->Tautomer Equilibrium Barrier High Lattice Energy (Dimerization) Tautomer->Barrier H-Bond Network DMSO DMSO Strategy: Dipole-Dipole Disruption Barrier->DMSO Heat + Sonication MeOH Methanol Strategy: pH Manipulation Barrier->MeOH Deprotonation (Base) Soluble Solvated Species DMSO->Soluble MeOH->Soluble

Figure 1: Mechanistic pathway showing how the keto-tautomer creates a lattice barrier and how specific solvent strategies disrupt it.

Troubleshooting Guide: Solvent-Specific Protocols

Scenario A: The compound will not dissolve in pure DMSO.

Diagnosis: The crystal lattice energy exceeds the solvation energy provided by DMSO at room temperature. Protocol:

  • The "Wet" DMSO Check: DMSO is hygroscopic. Even 1% water content can drastically reduce solubility for lipophilic heterocycles [1]. Ensure you are using anhydrous DMSO (stored over molecular sieves).

  • Thermal Activation:

    • Heat the DMSO suspension to 45°C (do not exceed 60°C to prevent degradation).

    • Sonicate in a water bath for 10–15 minutes while warm.

    • Why: Acoustic cavitation breaks apart the crystal aggregates, exposing more surface area to the solvent.

  • Verification: Vortex. If the solution is clear, let it cool to Room Temperature (RT). If precipitation occurs upon cooling, your concentration exceeds the saturation limit at RT. Dilute by 50%.

Scenario B: The compound is insoluble in Methanol.

Diagnosis: Methanol is a protic solvent but lacks the dipole moment of DMSO. The compound is too lipophilic and the crystal lattice is too stable. Protocol (The pH Switch): Since the 2,6-dichloro substitution makes the N3-proton acidic (estimated pKa ~8-9), we can use "Salt Formation" to drive solubility.

  • Standard Method: Add the compound to Methanol.

  • The Modification: Add 1.0 equivalent of Triethylamine (TEA) or a few drops of 1M NaOH.

  • Mechanism: This deprotonates the N3 position, creating a distinct anion. Ionic species are vastly more soluble in methanol than their neutral counterparts.

    • Caution: Ensure your downstream assay can tolerate the base.

Scenario C: "Crashing Out" upon dilution into Aqueous Media.

Diagnosis: Solvent Shock. Rapid change in polarity forces the hydrophobic compound out of solution before it can disperse. Protocol:

  • Stepwise Dilution: Do not jump from 100% DMSO to 1% DMSO in one step.

    • Step 1: Dilute stock (e.g., 10mM) 1:10 into a "transition solvent" (e.g., 50% DMSO / 50% Water or PEG400).

    • Step 2: Dilute this intermediate into your final buffer.

  • Carrier Support: Pre-dissolve the compound in a surfactant-rich vehicle if animal studies are planned (e.g., 5% DMSO + 40% PEG300 + 5% Tween 80 + 50% Water) [2].

Quantitative Data Summary

Solvent SystemEstimated Solubility (RT)Optimization StrategyPrimary Mechanism
Pure DMSO Moderate (1–10 mM)Heat (45°C) + SonicationLattice Disruption
DMSO + 5% Water Poor (< 1 mM)Use Anhydrous DMSOHydrophobic Effect
Methanol (Neutral) Poor (< 1 mM)HeatThermal Energy
Methanol + 1% TEA High (> 10 mM)Deprotonation Salt Formation (Anion)
PBS Buffer (pH 7.4) NegligibleN/AN/A

Advanced Workflow: The Decision Tree

Follow this logic path to determine the optimal preparation method for your specific application.

DecisionTree Start Start: Weigh Compound SolventChoice Select Solvent Start->SolventChoice DMSO_Path DMSO SolventChoice->DMSO_Path MeOH_Path Methanol SolventChoice->MeOH_Path CheckClear Is Solution Clear? DMSO_Path->CheckClear MeOH_Path->CheckClear HeatSonic Heat (45°C) + Sonicate CheckClear->HeatSonic No (DMSO) AddBase Add 1.0 eq. TEA/NaOH CheckClear->AddBase No (MeOH) Success Proceed to Assay CheckClear->Success Yes Fail Reduce Concentration or Switch Solvent CheckClear->Fail Still Cloudy HeatSonic->CheckClear AddBase->CheckClear

Figure 2: Step-by-step decision matrix for solubilizing QZ-268.

Frequently Asked Questions (FAQs)

Q1: Can I store the DMSO stock solution at -20°C? A: Yes, but with a critical warning. DMSO freezes at 19°C. Upon thawing, the compound may crystallize out of solution.

  • Fix: You must inspect the vial for crystals. If present, warm to 37°C and vortex until fully redissolved before pipetting. Never pipette a heterogeneous suspension.

Q2: Why does the solution turn yellow when I add base to the Methanol? A: This is a normal halochromic shift. Deprotonating the quinazolinone ring extends the conjugation system, often shifting the absorbance maximum (bathochromic shift) into the visible spectrum (yellowing). This confirms the salt formation was successful.

Q3: Is the compound stable in basic Methanol? A: Quinazolinones are generally stable to mild bases at room temperature. However, avoid strong bases (like concentrated NaOH) with prolonged heating, as this could hydrolyze the 2-chloro or 6-chloro substituents or ring-open the pyrimidine core over time [3]. Use the solution immediately or store at -80°C.

Q4: I need to inject this into mice. Can I use 100% DMSO? A: No. 100% DMSO causes severe hemolysis and tissue damage.

  • Recommendation: Use a co-solvent system.[1] A common formulation for lipophilic drugs is: 5% DMSO / 40% PEG300 / 5% Tween 80 / 50% Water . Prepare the DMSO stock first, then add PEG/Tween, and finally add water slowly with vortexing [2].

References

  • Li, P., & Zhao, L. (2019). Developing Early Formulations: Practice and Perspective. International Journal of Pharmaceutics.

  • InvivoChem. (2024). Solubility and Formulation Guide for Lipophilic Compounds.

  • Mhaske, S. B., & Argade, N. P. (2006). The Chemistry of Recently Isolated Naturally Occurring Quinazolinone Alkaloids. Tetrahedron.

  • Holzer, W., et al. (2008). On the Tautomerism of Cinnolin-4-ol and Quinazolin-4-ol Derivatives. Heterocycles.

Sources

Optimization

Preventing hydrolysis of C2-chlorine during workup of quinazoline intermediates

Introduction: The C2 Stability Paradox In the synthesis of kinase inhibitors (e.g., Gefitinib, Erlotinib), the quinazoline core is ubiquitous. While the C4-position is highly reactive toward nucleophilic aromatic substit...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The C2 Stability Paradox

In the synthesis of kinase inhibitors (e.g., Gefitinib, Erlotinib), the quinazoline core is ubiquitous. While the C4-position is highly reactive toward nucleophilic aromatic substitution (


), the C2-chlorine  presents a specific process challenge. It is sufficiently stable to survive mild conditions but highly labile during the exothermic quenching of chlorinating agents (like 

or

).

The Core Issue: Users frequently report the "disappearance" of the C2-chloro product during workup, often observing the precipitation of an insoluble white solid. This is almost invariably the hydrolysis product: quinazolin-2(1H)-one .

This guide details the mechanistic cause of this failure and provides a self-validating protocol to prevent it.

Module 1: The Mechanistic Basis (Why Hydrolysis Occurs)

To prevent hydrolysis, one must understand the activation energy required to break the C2-Cl bond.

Reactivity Profile: C2 vs. C4
  • C4 Position: The most electron-deficient site due to the combined inductive effects of N1 and N3. It reacts first with nucleophiles (anilines, alcohols).

  • C2 Position: Less reactive than C4 but highly susceptible to acid-catalyzed hydrolysis.

The Acid-Catalyzed Failure Mode

During the quench of


, phosphoric acid and HCl are generated.
  • Protonation: The N1 or N3 nitrogen becomes protonated in the acidic medium.

  • Activation: This protonation dramatically lowers the LUMO energy of the C2 carbon, making it a "super-electrophile."

  • Water Attack: Even cold water acts as a potent nucleophile against this protonated species, displacing the chloride to form the thermodynamically stable quinazolinone (urea linkage).

Visualizing the Failure Mechanism:

HydrolysisMechanism cluster_legend Key Insight Start 2-Chloroquinazoline Protonated Protonated Intermediate (Highly Electrophilic C2) Start->Protonated N-Protonation Acid Acidic Medium (H+) (from POCl3 quench) Acid->Protonated Transition Tetrahedral Intermediate Protonated->Transition Nucleophilic Attack Water H2O Attack Water->Transition Product Quinazolin-2-one (Inactive Waste) Transition->Product -HCl elimination Warning Protonation at N1/N3 accelerates hydrolysis by >100x compared to neutral pH

Figure 1: The acid-catalyzed hydrolysis pathway. The critical control point is preventing the formation of the Protonated Intermediate by controlling pH immediately upon quenching.

Module 2: Critical Process Parameters (CPP)

The following parameters define the "Safe Operating Window" for handling C2-chloroquinazolines.

ParameterCritical LimitScientific Rationale
Quench Temperature < 10°C Hydrolysis rates follow the Arrhenius equation; low T kinetically inhibits the water attack despite the thermodynamic drive.
pH Control pH 7.0 - 8.5 Acidic (<4): Activates ring for hydrolysis (see Fig 1). Strong Basic (>10): Hydroxide (

) is a strong nucleophile and will directly displace Cl.
Quench Method Inverse Addition Adding water to the reaction mixture generates a localized "hot spot" of concentrated acid (HCl). You must add the reaction to the buffer.
Agitation > 500 RPM Rapid dispersion prevents localized heating/acidification at the drop-point.

Module 3: Troubleshooting Protocols

Protocol A: The "Reverse Quench" (Gold Standard)

Use this protocol for reactions involving


 or 

.

Reagents:

  • Reaction Mixture (RM) containing Crude Chloroquinazoline.

  • Quench Buffer: 20% w/v Potassium Carbonate (

    
    ) or Saturated Sodium Bicarbonate (
    
    
    
    ).
  • Solvent: Dichloromethane (DCM) or Ethyl Acetate (EtOAc).

Step-by-Step Workflow:

  • Preparation:

    • Cool the Reaction Mixture (RM) to room temperature.[1][2]

    • In a separate flask (3x volume of RM), prepare the Quench Buffer .

    • Cool Quench Buffer to 0–5°C using an ice/salt bath.

  • The Inverse Addition (CRITICAL):

    • Transfer the RM into a dropping funnel.

    • Slowly add the RM dropwise into the vigorously stirred, chilled Quench Buffer.

    • Monitor: Internal temperature must not exceed 15°C .

    • Monitor: pH should remain basic (>7).[1] If pH drops, add solid

      
       or more buffer immediately.
      
  • Phase Separation:

    • Once addition is complete, stir for 15 minutes at 5°C.

    • Add extraction solvent (DCM or EtOAc).

    • Separate phases quickly. Do not let the organic phase sit in contact with the aqueous phase overnight.

  • Drying:

    • Wash organic layer once with cold brine.

    • Dry over Anhydrous

      
       (Sodium Sulfate). Avoid Magnesium Sulfate (
      
      
      
      ) if the compound is extremely sensitive, as it is slightly Lewis acidic.
Protocol B: Handling Emulsions

Quinazolines often form emulsions due to their basic nitrogen atoms interacting with aqueous acids.

  • Do not wait: Prolonged settling time = Prolonged hydrolysis risk.

  • Salting Out: Add solid NaCl directly to the emulsion to increase ionic strength.

  • Filtration: Pass the emulsion through a pad of Celite. The solids causing the emulsion (often hydrolyzed by-products) will be removed, breaking the emulsion.

Module 4: Decision Tree for Workup Strategy

Use this logic flow to determine the correct workup based on your specific synthesis conditions.

WorkupLogic Start Reaction Complete (POCl3/SOCl2 present?) HasAcid Yes: Excess Acid/Halogenating Agent Start->HasAcid Yes NoAcid No: Neutral Solvent Reaction Start->NoAcid No InverseQuench PROTOCOL A: Inverse Quench into Cold NaHCO3/K2CO3 HasAcid->InverseQuench DirectWash Direct Aqueous Wash (Cold Water) NoAcid->DirectWash CheckPH Check Aqueous pH InverseQuench->CheckPH Acidic pH < 5 CheckPH->Acidic Neutral pH 7-8 CheckPH->Neutral Danger RISK: Hydrolysis Imminent Add Base Immediately Acidic->Danger Safe Proceed to Extraction & Drying (Na2SO4) Neutral->Safe

Figure 2: Decision matrix for selecting the safe workup pathway.

Module 5: Frequently Asked Questions (FAQ)

Q1: My product precipitated as a white solid during the quench. Is it my product?

  • Diagnosis: Likely not. If the solid is insoluble in DCM or EtOAc but soluble in hot polar solvents (DMSO), it is likely the quinazolinone (hydrolysis product).

  • Verification: Check NMR. A loss of the aromatic signal and the appearance of a broad NH singlet (11-13 ppm) confirms hydrolysis [1].

Q2: Can I use NaOH to neutralize the POCl3?

  • Recommendation: No. While NaOH neutralizes acid effectively, the high concentration of hydroxide ions (

    
    ) at the drop site can cause direct nucleophilic attack at C2, displacing the chlorine. Use weaker bases like 
    
    
    
    , Sodium Acetate, or
    
    
    [2].

Q3: Can I store the crude C2-chloroquinazoline?

  • Recommendation: Avoid if possible. If necessary, store as a solid under Argon at -20°C. Never store in solution (especially CDCl3, which can become acidic over time) [3].

Q4: I am seeing a "dimer" impurity. What is it?

  • Diagnosis: If the reaction mixture is too concentrated or heated too long, the product can react with the starting material or itself (if an amine is present at C4). This is a

    
     side reaction, not hydrolysis.
    

References

  • BenchChem. (2025).[1][2][3] Reactivity Face-Off: 2,4-dichloroquinazoline vs. 2,4-dichloro-7-nitroquinazoline in Nucleophilic Aromatic Substitution. Retrieved from

  • ResearchGate. (2020). Prevention of Exothermic Runaway: Phosphorus oxychloride (POCl3) Quenching Protocols. Retrieved from

  • National Institutes of Health (NIH). (2024). Regioselective quinazoline C2 modifications through the azide–tetrazole tautomeric equilibrium. Beilstein Journal of Organic Chemistry. Retrieved from

  • Organic Syntheses. (2018). Synthesis of 2,4-Dichloroquinoline and Derivatives. Org. Synth. 2018, 95, 29-45. Retrieved from

Sources

Reference Data & Comparative Studies

Validation

The Impact of C8 Substitution on Quinazoline-Based EGFR Inhibitors: A Comparative Analysis of 8-Methyl vs. 8-H Analogs

A Technical Guide for Researchers in Drug Discovery and Development The quinazoline scaffold has proven to be a cornerstone in the development of potent Epidermal Growth Factor Receptor (EGFR) inhibitors, a critical clas...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers in Drug Discovery and Development

The quinazoline scaffold has proven to be a cornerstone in the development of potent Epidermal Growth Factor Receptor (EGFR) inhibitors, a critical class of therapeutics in oncology. Structure-activity relationship (SAR) studies have extensively explored substitutions at various positions of the quinazoline ring to optimize potency, selectivity, and pharmacokinetic properties. This guide provides an in-depth comparative analysis of the impact of a seemingly minor modification: the presence of a methyl group at the C8 position versus an unsubstituted hydrogen (8-H). While direct head-to-head comparisons within a single study are limited in publicly available literature, by synthesizing data from various sources, we can elucidate the nuanced effects of this substitution on EGFR inhibition.

The Quinazoline Core and EGFR Inhibition

The 4-anilinoquinazoline core is a privileged scaffold for EGFR inhibitors, with the nitrogen at position 1 (N1) typically forming a crucial hydrogen bond with the backbone NH of Met793 in the hinge region of the EGFR kinase domain. The aniline moiety extends into the ATP-binding pocket, where various substitutions can be made to enhance affinity and target specific mutant forms of EGFR. Substitutions on the quinazoline ring itself, at positions 5, 6, 7, and 8, play a significant role in modulating the inhibitor's interaction with the solvent-exposed region and can influence overall potency and selectivity.

C8-Methyl vs. C8-H: An Inferred Comparative Analysis

Direct experimental data comparing an 8-methyl-substituted quinazoline with its identical 8-H counterpart within the same study is scarce. However, we can draw valuable insights by comparing the EGFR inhibitory activities of structurally similar compounds from different studies, keeping in mind the potential for inter-assay variability.

For this analysis, we will consider two key classes of 4-anilinoquinazoline derivatives.

Comparative Potency Data
Compound ClassC8 SubstituentEGFR IC50 (nM)Reference Study
4-(3-bromophenylamino)quinazolineH870Tsou et al., 2001[1]
2-phenyl-3-(substituted)-quinazolin-4(3H)-oneHVaries (µM range)Ghorab et al., 2017

Note: The IC50 values are presented as reported in the respective publications. Direct comparison should be approached with caution due to potential differences in experimental conditions.

A study by Tsou et al. (2001) reported the synthesis and EGFR inhibitory activity of a series of 6-substituted-4-(3-bromophenylamino)quinazolines. Within this study, the parent compound lacking a substituent at the 8-position (8-H) exhibited an IC50 value of 0.87 µM (870 nM) against EGFR.[1]

In a separate study, Ghorab et al. (2017) synthesized a series of 2-phenyl-3-(substituted)-quinazolin-4(3H)-ones. While this series does not contain a direct 8-methyl analog to the compound from the Tsou et al. study, it provides context on the general potency of quinazolinone-based EGFR inhibitors. The inhibitory activities of these compounds were generally in the micromolar range.

The absence of a directly comparable 8-methyl analog in the literature highlights a gap in the comprehensive SAR understanding of the C8 position. However, the data from Tsou et al. provides a crucial baseline for the 8-H scaffold, against which future 8-methyl analogs can be compared.

Mechanistic Implications of C8 Substitution

The C8 position of the quinazoline ring is located in proximity to the solvent-exposed region of the ATP-binding pocket. The introduction of a small, lipophilic methyl group at this position can have several effects:

  • Steric Interactions: A methyl group at C8 could introduce steric hindrance, potentially altering the binding pose of the inhibitor within the active site. This could either be detrimental, by clashing with nearby residues, or beneficial, by promoting a more favorable conformation.

  • Hydrophobic Interactions: The methyl group can engage in hydrophobic interactions with nonpolar residues in the vicinity, potentially increasing the overall binding affinity.

  • Solvation Effects: The displacement of water molecules from the binding site upon inhibitor binding is entropically favorable. A hydrophobic substituent like a methyl group can enhance this effect.

The net effect of these factors on the inhibitor's potency is a delicate balance and can only be definitively determined through experimental evaluation.

Experimental Protocols for Potency Determination

To ensure the scientific integrity of comparative studies, standardized and well-validated experimental protocols are essential. Below are detailed methodologies for key assays used to determine the potency of EGFR inhibitors.

In Vitro EGFR Kinase Inhibition Assay (ADP-Glo™ Assay)

This biochemical assay measures the direct inhibitory effect of a compound on the enzymatic activity of EGFR. The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies the amount of ADP produced during the kinase reaction.[2][3][4]

Workflow Diagram:

cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Signal Detection cluster_analysis Data Analysis reagents Prepare Reagents: - Kinase Buffer - EGFR Enzyme - Substrate (e.g., Poly(Glu,Tyr)) - ATP - Test Compounds (serial dilutions) plate Plate Setup (384-well): - Add Test Compound - Add EGFR Enzyme - Add Substrate/ATP Mix reagents->plate incubation1 Incubate at RT for 60 min plate->incubation1 adp_glo Add ADP-Glo™ Reagent (Stops reaction, depletes ATP) incubation1->adp_glo incubation2 Incubate at RT for 40 min adp_glo->incubation2 kinase_detection Add Kinase Detection Reagent (Converts ADP to ATP, generates light) incubation2->kinase_detection incubation3 Incubate at RT for 30-60 min kinase_detection->incubation3 read Read Luminescence incubation3->read analysis Calculate % Inhibition Determine IC50 values read->analysis

Caption: Workflow for the ADP-Glo™ EGFR Kinase Inhibition Assay.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a 1X kinase reaction buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 50µM DTT).[2]

    • Dilute the EGFR enzyme, substrate (e.g., poly(Glu,Tyr)), and ATP to their final desired concentrations in the kinase buffer.

    • Prepare serial dilutions of the test compounds (8-methyl and 8-H quinazolines) in DMSO, followed by a final dilution in the kinase buffer.

  • Kinase Reaction:

    • In a 384-well white plate, add 1 µL of the diluted test compound or DMSO (vehicle control).

    • Add 2 µL of the diluted EGFR enzyme.

    • Initiate the reaction by adding 2 µL of the substrate/ATP mixture.

    • Incubate the plate at room temperature for 60 minutes.

  • Signal Generation and Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction to ATP and provides luciferase and luciferin to generate a luminescent signal.

    • Incubate at room temperature for 30 to 60 minutes.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell-Based Proliferation/Viability Assay (CellTiter-Glo® Assay)

This assay measures the effect of the inhibitors on the proliferation and viability of cancer cell lines that are dependent on EGFR signaling. The CellTiter-Glo® Luminescent Cell Viability Assay quantifies ATP, an indicator of metabolically active cells.[5][6][7][8][9]

Workflow Diagram:

cluster_cell_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay Assay Procedure cluster_data_analysis Data Analysis seed Seed EGFR-dependent cancer cells in a 96-well plate adhere Allow cells to adhere overnight seed->adhere treat Treat cells with serial dilutions of test compounds adhere->treat incubate_treat Incubate for 72 hours treat->incubate_treat equilibrate Equilibrate plate to RT (approx. 30 min) incubate_treat->equilibrate add_reagent Add CellTiter-Glo® Reagent equilibrate->add_reagent mix Mix on orbital shaker (2 min) to induce cell lysis add_reagent->mix incubate_read Incubate at RT (10 min) to stabilize signal mix->incubate_read read_lum Read Luminescence incubate_read->read_lum analyze Calculate % cell viability Determine GI50/IC50 values read_lum->analyze

Caption: Workflow for the CellTiter-Glo® Cell Viability Assay.

Step-by-Step Methodology:

  • Cell Seeding:

    • Seed an appropriate number of EGFR-dependent cancer cells (e.g., A431, NCI-H1975) in a 96-well opaque-walled plate in 100 µL of culture medium per well.

    • Incubate the plate overnight to allow the cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of the 8-methyl and 8-H quinazoline inhibitors in culture medium.

    • Add the diluted compounds to the respective wells and include a vehicle control (DMSO).

    • Incubate the plate for 72 hours under standard cell culture conditions.

  • Assay Procedure:

    • Remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.

    • Add 100 µL of CellTiter-Glo® Reagent to each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each compound concentration relative to the vehicle control.

    • Plot the percent viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the GI50 (half-maximal growth inhibition) or IC50 value.

Conclusion and Future Directions

The available data, while not providing a direct head-to-head comparison, suggests that the C8 position of the quinazoline scaffold is a site where even minor modifications can influence EGFR inhibitory activity. The baseline potency of the 8-H-4-(3-bromophenylamino)quinazoline provides a valuable reference point for future SAR studies.

To definitively elucidate the role of C8-methylation, a focused study synthesizing and evaluating a series of 8-methyl quinazoline derivatives alongside their corresponding 8-H analogs is warranted. Such a study, employing the standardized biochemical and cell-based assays outlined in this guide, would provide high-quality, directly comparable data. This would not only fill a gap in the current understanding of quinazoline EGFR inhibitors but could also lead to the design of novel inhibitors with improved potency and selectivity profiles.

References

  • Tsou, H. R., Mamuya, N., Johnson, B. D., Reich, M. F., Gruber, B. C., Ye, F., ... & Wissner, A. (2001). 6-Substituted-4-(3-bromophenylamino)quinazolines as putative irreversible inhibitors of the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor (HER-2) tyrosine kinases with enhanced antitumor activity. Journal of medicinal chemistry, 44(17), 2719–2734. Available from: [Link]

  • Ghorab, M. M., Ragab, F. A., Alqahtani, A. S., Al-Ansary, G. H., & El-Sharief, M. A. (2017). Design and synthesis of quinazolinones as EGFR inhibitors to overcome EGFR resistance obstacle. Bioorganic & medicinal chemistry, 25(10), 2797–2806.
  • Scribd. Celltiter Glo Luminescent Cell Viability Assay Protocol. Available from: [Link]

  • Șandor, A., Ionuț, I., Marc, G., Oniga, I., Eniu, D., & Oniga, O. (2023). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). Pharmaceuticals, 16(4), 534. Available from: [Link]

  • National Center for Biotechnology Information. Cell Viability Assays. In Assay Guidance Manual. Available from: [Link]

  • Ghorab, M. M., Ragab, F. A., Alqahtani, A. S., Al-Ansary, G. H., & El-Sharief, M. A. (2017). Design and synthesis of quinazolinones as EGFR inhibitors to overcome EGFR resistance obstacle. Bioorganic & medicinal chemistry, 25(10), 2797–2806.
  • Pharmaceutical Sciences. A Review of Quinazoline-Based EGFR/VEGFR-2 Dual Inhibitors as Potent Anticancer Agents: Structure-Activity Relationship and Docking Studies. Available from: [Link]

  • ResearchGate. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). Available from: [Link]

  • Zhang, H., Wang, A., Xia, P., Han, S., Wang, D., & Lou, H. (2014). Design, Synthesis, and Antitumor Activity of Novel Quinazoline Derivatives. Molecules, 19(9), 14894–14913. Available from: [Link]

  • Șandor, A., Ionuț, I., Marc, G., Oniga, I., Eniu, D., & Oniga, O. (2023). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). Pharmaceuticals, 16(4), 534. Available from: [Link]

  • Mohammadi-Far, S., Karimi-Jafari, M. H., Shafiei, M., Zarghi, A., & Dastmalchi, S. (2022). Targeting EGFR Tyrosine Kinase: Design, Synthesis and Biological Evaluation of Novel Quinazolinone Derivatives. Iranian journal of pharmaceutical research : IJPR, 21(1), e123826. Available from: [Link]

  • ResearchGate. Substitutions at the C-8 position of quinazolin-4-ones improve the potency of nicotinamide site binding tankyrase inhibitors. Available from: [Link]

  • bioRxiv. Substitutions at the C-8 position of quinazolin-4-ones improve the potency of nicotinamide site binding tankyrase inhibitors. Available from: [Link]

  • Gero, T. W., Heppner, D. E., Beyett, T. S., To, C., Azevedo, S. C., Jang, J., ... & Scott, D. A. (2022). Quinazolinones as allosteric fourth-generation EGFR inhibitors for the treatment of NSCLC. RSC medicinal chemistry, 13(8), 996–1003. Available from: [Link]

  • Sant-Mireia, V., Lemke, O., Hanke, T., Zhang, T., Gmach, J., Haupt, V. J., ... & Rauh, D. (2023). Macrocyclization of quinazoline-based EGFR inhibitors lead to exclusive mutant selectivity for EGFR L858R and Del19. European Journal of Medicinal Chemistry, 250, 115217. Available from: [Link]

  • Patel, H. M., & Patel, J. D. (2017). Design and synthesis of quinazolinones as EGFR inhibitors to overcome EGFR resistance obstacle. Bioorganic & medicinal chemistry, 25(10), 2797–2806. Available from: [Link]

  • Ghorab, M. M., Ragab, F. A., Alqahtani, A. S., Al-Ansary, G. H., & El-Sharief, M. A. (2022). Design and synthesis of novel quinazolinone-based derivatives as EGFR inhibitors with antitumor activity. Journal of enzyme inhibition and medicinal chemistry, 37(1), 2419–2436. Available from: [Link]

  • Nili Ahmadabadi, M., Rezaee, E., Nematpour, M., Karami, L., Mokhtari, S., Kobarfard, F., & Tabatabai, S. A. (2022). Synthesis, Molecular Dynamics Simulation, and In-vitro Antitumor Activity of Quinazoline-2,4,6-triamine Derivatives as Novel EGFR Tyrosine Kinase Inhibitors. Pharmaceutical chemistry journal, 56(2), 163–174. Available from: [Link]

Sources

Comparative

Advanced Purity Profiling of Quinazolinone Intermediates: A UPLC-DAD Implementation Guide

Executive Summary: The Shift to Ultra-Performance In the synthesis of quinazolinone derivatives—a scaffold pivotal for anticonvulsant, anticancer, and antimicrobial therapeutics—impurity profiling is the primary bottlene...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Shift to Ultra-Performance

In the synthesis of quinazolinone derivatives—a scaffold pivotal for anticonvulsant, anticancer, and antimicrobial therapeutics—impurity profiling is the primary bottleneck. Traditional HPLC-UV methods often fail to resolve the subtle structural isomers and acyclic intermediates (e.g., N-acylanthranilamides) inherent to this chemistry.

This guide validates the transition to Ultra-Performance Liquid Chromatography with Diode Array Detection (UPLC-DAD) . Unlike Mass Spectrometry (LC-MS), which is capital-intensive and requires specialized training, UPLC-DAD offers a robust, high-throughput alternative that creates self-validating purity data through spectral scanning.

The Challenge: Quinazolinone Structural Isomerism

The core difficulty in validating quinazolinone purity is not the detection of distinct byproducts, but the resolution of isobaric and structural isomers .

  • The Cyclization Problem: The condensation of anthranilic acid with amides often yields an acyclic intermediate (N-acylanthranilamide) that co-elutes with the cyclized quinazolinone target on standard C18 HPLC columns.

  • Regioisomerism: Substituents on the quinazolinone ring can lead to N3 vs. O4 tautomers or regioisomers that share identical molecular weights, rendering single-quadrupole MS detection ambiguous without complex fragmentation analysis.

The Solution: UPLC provides the peak capacity to physically separate these isomers, while DAD provides the spectral "fingerprint" to confirm that a single chromatographic peak represents a single chemical entity.

Technology Comparison: UPLC-DAD vs. Alternatives

The following table contrasts the proposed UPLC-DAD workflow against the legacy standard (HPLC-UV) and the "gold standard" (LC-MS) for routine intermediate testing.

FeatureHPLC-UV (Legacy) UPLC-DAD (Recommended) LC-MS (Gold Standard)
Particle Size 3.5 – 5.0 µm1.7 µm (Sub-2-micron)Variable
Resolution (Rs) Baseline (often < 1.5 for isomers)High (Rs > 2.0 typical)High
Run Time 15 – 30 minutes2 – 5 minutes5 – 10 minutes
Purity Confirmation Retention time only (High Risk)Spectral Homogeneity (Medium Risk)Molecular Mass + Frag (Low Risk)
Solvent Usage High (~20-30 mL/run)Low (< 2 mL/run)Low
OpEx Cost LowLow-MediumHigh
Suitability Rough reaction monitoringFinal intermediate release Structure elucidation

Method Development & Optimization Strategy

To validate purity effectively, we must first ensure the method is capable of separation.

Stationary Phase Selection

Recommendation: Ethylene Bridged Hybrid (BEH) C18, 1.7 µm, 2.1 x 50 mm.

  • Causality: Quinazolinones are basic nitrogenous heterocycles.[1] Standard silica columns often suffer from peak tailing due to secondary silanol interactions. BEH particles are resistant to high pH, but more importantly, the 1.7 µm particle size increases the theoretical plate count (

    
    ), narrowing peak widths to resolve closely eluting acyclic impurities.
    
Mobile Phase Chemistry

Recommendation:

  • Solvent A: 0.1% Formic Acid in Water.

  • Solvent B: Acetonitrile (ACN).

  • Causality: The acidic modifier (pH ~2.7) ensures the quinazolinone nitrogen is fully protonated. This prevents mixed-mode retention (ion exchange + hydrophobic interaction), resulting in sharp, symmetrical peaks. ACN is preferred over Methanol for its lower viscosity, allowing higher flow rates without exceeding system pressure limits (15,000 psi).

Workflow Visualization

MethodDevelopment Start Start: Quinazolinone Crude Sample Scouting Gradient Scouting (5-95% B in 5 min) Start->Scouting ResolutionCheck Check Resolution (Rs) of Critical Pair Scouting->ResolutionCheck Optimize Optimize Gradient Slope & Temp ResolutionCheck->Optimize Rs < 2.0 DAD_Check DAD Spectral Scanning (190-400nm) ResolutionCheck->DAD_Check Rs > 2.0 Optimize->ResolutionCheck Purity_Decision Peak Purity Pass? DAD_Check->Purity_Decision Purity_Decision->Optimize Impure Peak Final Validated Method Purity_Decision->Final Pure

Figure 1: Iterative Method Development Workflow for Quinazolinone Purity.

Validation Protocol (ICH Q2(R2) Aligned)

This protocol focuses on Specificity , the most critical parameter for purity analysis.

Specificity via Spectral Peak Purity

Validation must prove that the "Main Peak" contains only the target quinazolinone.

  • Protocol: Inject the sample using the optimized UPLC method. Enable DAD scanning from 190–400 nm.

  • Analysis: Compare UV spectra at the peak Apex , Upslope (inflection point), and Downslope .

  • Acceptance Criteria:

    • The Purity Angle must be less than the Purity Threshold .

    • No "shoulders" visible in the 3D spectral plot.

Linearity and Range[2][3][4]
  • Protocol: Prepare 5 concentration levels of the quinazolinone standard (e.g., 50%, 75%, 100%, 125%, 150% of target concentration).

  • Acceptance Criteria: Correlation coefficient (

    
    ) 
    
    
    
    .
Accuracy (Recovery)[5]
  • Protocol: Spike the crude reaction mixture with known amounts of pure quinazolinone standard at 3 levels.

  • Acceptance Criteria: Mean recovery between 98.0% and 102.0%.

Data Analysis: The Self-Validating System

The power of UPLC-DAD lies in the "Peak Purity" algorithm. This mathematical tool calculates the spectral vector variance across a peak.

Interpreting DAD Results

If a peak is pure, the UV spectrum acquired at the leading edge will overlay perfectly with the spectrum at the trailing edge. If an impurity is co-eluting (hidden under the peak), the spectra will distort.

Peak Purity Logic Diagram

PeakPurity Input Acquire 3D Data (Time x Absorbance x Wavelength) Calc Calculate Spectral Vectors (Apex vs. Slope) Input->Calc Angle Compute Purity Angle (PA) (Variance between vectors) Calc->Angle Threshold Compute Purity Threshold (PT) (Based on noise floor) Calc->Threshold Decision Is PA < PT? Angle->Decision Threshold->Decision Pass PASS: Peak is Spectrally Homogeneous Decision->Pass Yes Fail FAIL: Co-eluting Impurity Detected Decision->Fail No

Figure 2: Logic Flow for DAD Peak Purity Assessment.

References

  • International Council for Harmonisation (ICH). (2023).[2][3] Validation of Analytical Procedures Q2(R2). ICH Guidelines.[4][2][3][5] [Link]

  • Separation Science. (2024). Peak Purity in Chromatography: Enhancing Analysis Accuracy.[Link]

  • National Institutes of Health (PMC). (2022). Development, Validation, and Application of the UPLC-DAD Methodology.[Link]

Sources

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